2,4,6-Trichlorobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFNZVMBOZODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361495 | |
| Record name | 2,4,6-Trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28460-30-2 | |
| Record name | 2,4,6-Trichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trichlorobenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The document details the synthetic protocol, physical properties, and spectroscopic data of the compound, presented in a clear and structured format to facilitate its use in a research and development setting.
Introduction
Sulfonamides represent a critical class of organic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of a sulfonamide moiety can significantly modulate the physicochemical and pharmacological properties of a molecule. This compound, with its distinct substitution pattern, offers a unique scaffold for the design and synthesis of novel therapeutic agents. This guide outlines a reliable method for its preparation and provides key characterization data.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic substitution of 2,4,6-trichlorobenzenesulfonyl chloride with ammonia. The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide.
Reaction Scheme:
Experimental Protocol
This protocol is adapted from general procedures for the amination of arylsulfonyl chlorides.
Materials:
-
2,4,6-Trichlorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (5-10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (2.0-3.0 eq) to the stirred solution. The addition should be done dropwise to control the exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add deionized water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white solid.
Workflow for Synthesis and Purification:
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White solid |
| Melting Point | 177-181 °C |
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 2H | Aromatic CH |
| ~5.0 (broad) | s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~140 | C-S |
| ~135 | C-Cl |
| ~130 | Aromatic CH |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 259, 261, 263 | [M+H]⁺ isotopic pattern for 3 Cl atoms |
| 281, 283, 285 | [M+Na]⁺ isotopic pattern for 3 Cl atoms |
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (asymmetric and symmetric) |
| 1350-1300 | Strong | S=O stretch (asymmetric) |
| 1170-1150 | Strong | S=O stretch (symmetric) |
| 950-900 | Medium | S-N stretch |
Conclusion
This technical guide provides a foundational protocol for the synthesis and characterization of this compound. The straightforward synthetic route and the provided characterization data will be valuable for researchers in drug discovery and development who wish to utilize this versatile chemical entity. It is recommended that researchers confirm the identity of the synthesized compound by acquiring and interpreting their own analytical data.
An In-depth Technical Guide to 2,4,6-Trichlorobenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-Trichlorobenzenesulfonamide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
This compound is a chlorinated aromatic sulfonamide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28460-30-2 | N/A |
| Molecular Formula | C₆H₄Cl₃NO₂S | [1][2] |
| Molecular Weight | 260.53 g/mol | N/A |
| Melting Point | 177-181 °C | [3] |
| Boiling Point | 406.1 ± 55.0 °C (Predicted) | [3] |
| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.04 ± 0.60 (Predicted) | [3] |
| Solubility | While specific quantitative solubility data is not readily available in the cited literature, based on its chemical structure, this compound is expected to be sparingly soluble in water and soluble in many organic solvents. | N/A |
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a sulfonamide group (-SO₂NH₂) at position 1.
Systematic IUPAC Name: this compound
SMILES String: C1=C(C(=C(C=C1Cl)S(=O)(=O)N)Cl)Cl
InChI Key: Not available in the search results.
Detailed crystallographic data, including bond lengths and angles for this compound, are not available in the public domain based on the conducted searches.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the case of this compound, this involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a source of ammonia. The following is a detailed experimental protocol adapted from general procedures for sulfonamide synthesis.[4]
Reaction:
C₆H₂Cl₃SO₂Cl + 2NH₃ → C₆H₂Cl₃SO₂NH₂ + NH₄Cl
Materials and Reagents:
-
2,4,6-Trichlorobenzenesulfonyl chloride
-
Anhydrous ammonia (gas) or concentrated aqueous ammonia (e.g., 28-30%)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., DCM).
-
Ammonia Addition:
-
Method A (Anhydrous Ammonia Gas): Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the stirred solution. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Method B (Aqueous Ammonia): Cool the solution of the sulfonyl chloride to 0 °C. Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the stirred solution.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Workup:
-
If using aqueous ammonia, transfer the reaction mixture to a separatory funnel. If the product has precipitated, it may be collected by vacuum filtration and washed with cold water.
-
For a solution in an organic solvent, wash the mixture sequentially with 1M HCl (2x) to remove excess ammonia, followed by water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.
Workflow Diagram for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Spectral Data
Specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry) for this compound are not available in the reviewed literature. For definitive structural confirmation and characterization, it is recommended that these analytical techniques be performed on a synthesized and purified sample.
Biological Activity and Signaling Pathways
The biological activity and potential signaling pathway involvement of this compound have not been specifically reported in the available scientific literature. While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, any such properties for this specific compound would need to be determined through dedicated biological screening and mechanistic studies.[4][5][6]
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of this compound.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4,6-Trichlorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,4,6-trichlorobenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from the analysis of its structural components and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.
Executive Summary
This compound is an aromatic sulfonamide containing a trichlorinated phenyl ring. Its spectroscopic properties are determined by the interplay of these functional groups. This guide presents predicted data for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The information herein serves as a foundational resource for the characterization of this compound and related molecules in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and known fragmentation patterns of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~7.6 - 7.8 | Singlet | 2H | Aromatic (Ar-H) | DMSO-d₆ |
| ~7.4 - 7.6 | Broad Singlet | 2H | Sulfonamide (SO₂NH₂) | DMSO-d₆ |
Note: The chemical shift of the sulfonamide protons is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-SO₂ |
| ~135 | C-Cl |
| ~130 | C-H |
| ~128 | C-Cl |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |
| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |
| 1350 - 1310 | Strong | S=O stretch (asymmetric) |
| 1170 - 1140 | Strong | S=O stretch (symmetric) |
| 930 - 900 | Medium | S-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
| 800 - 600 | Strong | C-Cl stretch |
Note: Arylsulfonamides typically show two distinct bands for the S=O stretching vibrations.[1]
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 259/261/263 | [M]⁺ (Molecular Ion) |
| 195/197/199 | [M - SO₂NH₂]⁺ |
| 179 | [M - SO₂]⁺ (via rearrangement) |
| 144 | [C₆H₂Cl₂]⁺ |
| 109 | [C₆H₂Cl]⁺ |
Note: The fragmentation of arylsulfonamides can involve the elimination of SO₂ through a rearrangement process, which is often promoted by electron-withdrawing groups like chlorine.[2][3] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument contributions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
The Role of 2,4,6-Trichlorobenzenesulfonamide in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorobenzenesulfonamide and its precursor, 2,4,6-trichlorobenzenesulfonyl chloride, are significant reagents in organic synthesis. Contrary to functioning as a catalyst, this compound is primarily utilized as a protecting group for primary and secondary amines. This guide provides an in-depth analysis of its mechanism of action in this capacity, detailing its installation and removal. The document outlines experimental protocols for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides and their subsequent deprotection. Quantitative data on reaction conditions and yields are presented in structured tables, and key mechanistic and workflow diagrams are provided using Graphviz to facilitate a clear understanding of the processes involved.
Introduction
In the landscape of multi-step organic synthesis, the transient protection of reactive functional groups is a cornerstone strategy to prevent undesired side reactions. Amines, being nucleophilic, often require protection to allow for selective transformations elsewhere in a molecule. Sulfonamides are a robust class of amine protecting groups, offering stability across a range of reaction conditions. The 2,4,6-trichlorobenzenesulfonyl group, in particular, provides a balance of stability and reactivity that makes it a useful tool for synthetic chemists.
This technical guide focuses on the application of this compound as a protecting group. It will detail the synthesis of this sulfonamide from its corresponding sulfonyl chloride and an amine, the stability of the resulting protected amine, and the conditions for its removal to regenerate the free amine.
Mechanism of Action: Amine Protection
The primary role of 2,4,6-trichlorobenzenesulfonyl chloride is to react with primary and secondary amines to form stable sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
The resulting this compound effectively "protects" the amine. The lone pair of electrons on the nitrogen atom is delocalized into the electron-withdrawing sulfonyl group, significantly reducing the nucleophilicity and basicity of the nitrogen. This diminished reactivity allows other chemical transformations to be performed on the molecule without interference from the amine group.
A general workflow for the protection and deprotection of an amine using 2,4,6-trichlorobenzenesulfonyl chloride is depicted below.
Caption: General workflow for amine protection and deprotection.
Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides
The synthesis of N-aryl-2,4,6-trichlorobenzenesulfonamides is a straightforward and high-yielding process. The reaction involves the treatment of a primary or secondary amine with 2,4,6-trichlorobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol
A solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. A base, such as pyridine or triethylamine (1.5-2.0 equivalents), is added to the solution. A solution of 2,4,6-trichlorobenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.
The underlying mechanism for this reaction is analogous to the well-known Hinsberg test for distinguishing amines.
Caption: Mechanism of sulfonamide formation.
Quantitative Data for Synthesis
While specific data for a range of 2,4,6-trichlorobenzenesulfonamides is not extensively compiled in single sources, the following table provides representative conditions and yields for the synthesis of related sulfonamides, illustrating the general efficiency of this reaction.
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 12 | 85-95 | [1] |
| Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine | DCM | 18 | 90 | [1] |
| Morpholine | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine | DCM | 6 | 92 | [1] |
| Various primary amines | 2,4,6-Tris(trifluoromethyl)benzenesulfonyl chloride | Triethylamine, DMAP (cat.) | DCM | N/A | 82-97 | [1] |
Deprotection of 2,4,6-Trichlorobenzenesulfonamides
The removal of the 2,4,6-trichlorobenzenesulfonyl protecting group is a critical step to regenerate the free amine. The stability of the sulfonamide bond necessitates specific and often harsh conditions for cleavage.
Deprotection Protocols
Several methods are available for the deprotection of sulfonamides, and the choice of method depends on the overall stability of the substrate.
-
Strong Acidic Conditions: Treatment with strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures can cleave the sulfonamide bond.
-
Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia or sodium naphthalenide, are effective for cleaving sulfonamide bonds.
-
Thiol-mediated Cleavage: For sulfonamides activated with electron-withdrawing groups (such as nitro groups), nucleophilic aromatic substitution with a thiol (e.g., thiophenol) in the presence of a base like potassium carbonate can be used. While 2,4,6-trichloro-substitution is not as activating as nitro groups, this method may be applicable under forcing conditions.
Illustrative Deprotection Data
| Protected Amine | Deprotection Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-dNBS-peptide | Thiophenol, K2CO3 | DMF | Room Temp | 15-20 min | High | [2] |
| N-Nosyl amino acids | Thiophenol, K2CO3 | DMF | Room Temp | 1-2 h | >90 | General protocol |
| N-Tosyl amides | HBr, Phenol | Acetic Acid | Reflux | 2-4 h | Variable | General protocol |
Conclusion
This compound serves as a robust and reliable protecting group for amines in organic synthesis. Its formation from 2,4,6-trichlorobenzenesulfonyl chloride is efficient and proceeds via a well-understood mechanism. The resulting sulfonamide is stable to a variety of reaction conditions, allowing for selective transformations at other sites in a complex molecule. While the deprotection requires specific and sometimes forcing conditions, a range of protocols are available to effectively liberate the free amine. The strategic use of the 2,4,6-trichlorobenzenesulfonyl protecting group is a valuable asset in the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules, particularly in the fields of medicinal chemistry and drug development.
References
Navigating the Stability of 2,4,6-Trichlorobenzenesulfonamide: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trichlorobenzenesulfonamide, a key reagent for researchers, scientists, and professionals in drug development. While specific public data on the intrinsic stability of this compound is limited, this document provides a framework for its handling, storage, and the establishment of stability-indicating analytical methods based on established principles for sulfonamides and chlorinated aromatic compounds.
Recommended Storage and Handling
Proper storage and handling are paramount to ensure the integrity of this compound. The following recommendations have been compiled from available safety data sheets and general chemical storage guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature. | Avoids potential degradation from excessive heat. |
| Atmosphere | Sealed in a dry environment. | The sulfonamide linkage can be susceptible to hydrolysis in the presence of moisture. |
| Container | Tightly closed, light-resistant containers. | Protects from moisture and potential photodegradation. |
| Ventilation | Store in a well-ventilated place. | General safety precaution for chemical storage. |
| Handling | Avoid breathing dust, and prevent contact with skin and eyes. | Standard practice for handling chlorinated and sulfonamide-containing compounds. |
Proposed Experimental Protocols for Forced Degradation Studies
To comprehensively understand the stability profile of this compound, forced degradation studies are essential. These studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods. The following are proposed protocols based on International Council for Harmonisation (ICH) guidelines.
Hydrolytic Degradation
-
Objective: To assess susceptibility to hydrolysis under acidic, basic, and neutral conditions.
-
Protocol:
-
Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if acidic or basic, and dilute to a suitable concentration for analysis.
-
Analyze the samples
-
Technical Guide: Solubility of 2,4,6-Trichlorobenzenesulfonamide and Related Sulfonamides in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the solubility of 2,4,6-trichlorobenzenesulfonamide in common organic solvents. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This suggests that the solubility of this particular compound has not been extensively studied or reported.
To provide valuable insights for researchers and professionals in drug development, this guide presents solubility data for structurally related and commonly studied sulfonamides: sulfadiazine, sulfamethoxazole, and sulfathiazole. The solubility behavior of these compounds can serve as a useful surrogate for estimating the potential solubility characteristics of this compound, given the shared sulfonamide functional group. The provided data is intended to guide solvent selection for synthesis, purification, and formulation development.
Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as sulfonamides, using the isothermal saturation method. This robust and widely accepted technique can be employed to generate precise solubility data for this compound or other compounds of interest.
Quantitative Solubility Data of Structurally Related Sulfonamides
The following tables summarize the available quantitative solubility data for sulfadiazine, sulfamethoxazole, and sulfathiazole in a range of common organic solvents at various temperatures. This data has been compiled from multiple scientific sources to provide a comparative overview.
Table 1: Solubility of Sulfadiazine in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction, x10⁴) |
| Methanol | 25 | 2.65 |
| Ethanol | 25 | 0.77 |
| 1-Propanol | 25 | 0.40 |
| Acetonitrile | 25 | 6.20 |
Table 2: Solubility of Sulfamethoxazole in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | Ambient | ~0.25[1] |
| DMSO | Ambient | ~50[1] |
| Dimethylformamide (DMF) | Ambient | ~50[1] |
| Methanol | 25 | 1.83 |
| 1-Propanol | 25 | 0.98 |
| Chloroform | 25 | 0.21 |
Table 3: Solubility of Sulfathiazole in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/100 mL) |
| Water | 26 | 60[2] |
| Ethanol | 26 | 525[2] |
| Acetone | 25 | Soluble[2] |
| Chloroform | Ambient | Practically insoluble[2][3] |
| Ether | Ambient | Practically insoluble[2][3] |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The isothermal saturation method, also known as the shake-flask method, is a reliable and commonly used technique to determine the equilibrium solubility of a solid compound in a solvent at a constant temperature.[4][5][6]
Materials and Equipment:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealable glass vials or flasks
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
The solid compound of interest (solute)
-
The desired organic solvent
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed, sealable vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent, and it is often determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mole fraction.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of a solid organic compound using the isothermal saturation method.
Caption: Experimental workflow for the isothermal saturation method.
References
Health and Safety Data for 2,4,6-Trichlorobenzenesulfonamide: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 2,4,6-Trichlorobenzenesulfonamide. This guide synthesizes available information on structurally related compounds, including trichlorobenzenes, 2,4,6-trichlorophenol, and the general toxicological profile of sulfonamides, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All information on related compounds should be interpreted with caution as a potential, but not direct, indicator of the properties of this compound.
Executive Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₃NO₂S | [1] |
| Molecular Weight | 260.53 g/mol | [1] |
| Melting Point | 177-181 °C | [1] |
| Boiling Point | 406.1 ± 55.0 °C (Predicted) | [1] |
| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.04 ± 0.60 (Predicted) | [1] |
Toxicological Data Summary
Acute Toxicity
No direct acute toxicity data (e.g., LD50, LC50) for this compound were identified. However, data for the structurally related compound 1,2,4-trichlorobenzene is available and presented below.
Table 1: Acute Oral Toxicity of 1,2,4-Trichlorobenzene
| Species | Route | LD50 (mg/kg) | Effects | Reference |
| Rat (CFE) | Oral | 756 | Depression of activity, extensor convulsions at lethal doses | [2] |
| Rat (Sprague-Dawley) | Oral | 880 | Not specified | [2] |
| Mouse (C57BL/6N) | Oral | 766 | Depression of activity, extensor convulsions at lethal doses | [2] |
Data for another related compound, Benzenesulfonamide , shows an oral LD50 in rats of 991 mg/kg, indicating it is harmful if swallowed.[3]
Aquatic Toxicity
No direct aquatic toxicity data for this compound were found. The following table summarizes data for the potential metabolite 2,4,6-trichlorophenol in zebrafish.
Table 2: Aquatic Toxicity of 2,4,6-Trichlorophenol in Zebrafish (Danio rerio) at 120 hours post-fertilization
| Endpoint | Value (mg/L) | Reference |
| LC50 | 1.11 | [4] |
| EC50 | 0.74 | [4] |
Hazard Identification and Classification
Based on the available information for related compounds, this compound may be classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed: Based on data from benzenesulfonamide.[3]
-
Potential Carcinogenicity: The metabolite 2,4,6-trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. EPA.[5][6] Animal studies have shown it to cause lymphomas, leukemia, and liver cancer.[1][5][7]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized descriptions of methodologies used for assessing the toxicity of related compounds.
Acute Oral Toxicity (based on studies of 1,2,4-trichlorobenzene)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Methodology (General):
-
Animal Model: Typically, rats (e.g., CFE or Sprague-Dawley strains) or mice (e.g., C57BL/6N) are used.[2]
-
Dosage: A range of graded single doses of the test substance is administered to several groups of animals.
-
Administration: The substance is administered by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[2]
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
Carcinogenicity Bioassay (based on studies of 2,4,6-trichlorophenol)
Objective: To assess the carcinogenic potential of a substance following long-term exposure.
Methodology (General):
-
Animal Model: Fischer rats and B6C3F1 mice are commonly used.[7]
-
Dosage: The test substance is administered in the feed at different concentrations to groups of 50 male and female animals for a two-year period.[7]
-
Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for evidence of tumors.
-
Data Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control groups.
Metabolism and Potential Signaling Pathways
Direct metabolic pathways for this compound have not been elucidated. However, based on the metabolism of sulfonamides and trichlorobenzenes, a putative metabolic scheme can be proposed.
Sulfonamide Metabolism
Sulfonamides are known to undergo N-acetylation and oxidation.[8] The oxidative pathway can lead to the formation of reactive hydroxylamine and nitroso metabolites, which are implicated in idiosyncratic toxicity.[8][9] Individuals with a "slow acetylator" phenotype may be more susceptible to these adverse reactions as a larger portion of the drug is shunted towards the oxidative pathway.[8][10]
Caption: General metabolic pathways of sulfonamides.
Trichlorobenzene Metabolism
Studies on 1,2,4-trichlorobenzene show that it is metabolized to various trichlorophenols and their conjugates.[11] The metabolism of 1,2,4-trichlorobenzene can also involve the formation of methylsulfonyl metabolites, which may play a role in the induction of hepatic microsomal drug-metabolizing enzymes.[12] It is plausible that this compound could be metabolized to 2,4,6-trichlorophenol.
Caption: Metabolic pathway of 1,2,4-trichlorobenzene.
Experimental Workflows
In Vitro Toxicity Assessment of Sulfonamide Metabolites
The following workflow describes a general procedure for evaluating the toxicity of reactive sulfonamide metabolites using lymphocytes.[8][10]
Caption: In vitro assessment of sulfonamide metabolite toxicity.
Conclusion
While direct experimental data for this compound is scarce, a review of structurally similar compounds provides valuable insights into its potential health and safety profile. The trichlorinated phenyl group suggests a potential for hepatotoxicity and nephrotoxicity, and the possible metabolite, 2,4,6-trichlorophenol, is a probable human carcinogen. The sulfonamide moiety raises concerns about metabolism-driven hypersensitivity reactions, particularly in individuals with a slow acetylator phenotype. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to avoid skin, eye, and respiratory exposure. Further toxicological studies are warranted to definitively characterize the health and safety profile of this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Combined toxicity of triclosan, 2,4-dichlorophenol and 2,4,6-trichlorophenol to zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Time-course of toxicity of reactive sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excretion, distribution and metabolism of 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Molecular Structure of 2,4,6-Trichlorobenzenesulfonamide
This technical guide provides a comprehensive overview of the theoretical methods used to calculate and analyze the molecular structure of 2,4,6-Trichlorobenzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes the workflow and molecular relationships.
Introduction
This compound is an aromatic sulfonamide compound. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced biological activity.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the molecular properties of such compounds at the quantum level. These computational studies provide detailed insights into geometric parameters, electronic structure, and spectroscopic profiles, complementing and guiding experimental research.
Computational Methodology
The theoretical analysis of this compound's structure is typically performed using quantum chemical calculations. The following protocol outlines a standard and robust methodology for such an investigation.
Software and Theoretical Model
All calculations are generally performed using a quantum chemistry software package like Gaussian. The molecular geometry is optimized, and its properties are calculated using Density Functional Theory (DFT). A popular and effective combination for this type of molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both exchange and correlation effects.[1][2][3][4] To ensure high accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed for all atoms.[1][2][3][4][5] This level of theory has been shown to provide reliable results for the structural and spectroscopic properties of a wide range of organic molecules, including sulfonamides.[2][4]
Geometry Optimization
The initial step involves building an approximate 3D structure of this compound. This structure is then subjected to a full geometry optimization without any symmetry constraints. The optimization algorithm iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. The convergence criteria are typically set to tight to ensure a precise final structure.
Vibrational Frequency Analysis
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.
-
Prediction of Spectroscopic Data: The calculated harmonic vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.
Electronic Property Analysis
The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented are illustrative and based on typical bond lengths and angles for similar chemical structures.[1][6][7][8][9][10][11][12][13][14][15]
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.40 | |
| C-S | ~1.77 | |
| S=O | ~1.43 | |
| S-N | ~1.62 | |
| C-Cl | ~1.74 | |
| N-H | ~1.02 | |
| Bond Angles (°) ** | ||
| C-S-N | ~107 | |
| O-S-O | ~120 | |
| C-C-C (aromatic) | ~120 | |
| C-C-Cl | ~120 | |
| Dihedral Angles (°) ** | ||
| C-C-S-N | Variable (describes rotation around C-S) | |
| C-S-N-H | Variable (describes rotation around S-N) |
Table 2: Illustrative Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretching | Sulfonamide (-NH₂) | ~3400, ~3300 |
| C-H Stretching (Aromatic) | Benzene Ring | ~3100 |
| S=O Asymmetric Stretching | Sulfonyl (-SO₂) | ~1350 |
| S=O Symmetric Stretching | Sulfonyl (-SO₂) | ~1160 |
| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1450 |
| C-S Stretching | ~700 | |
| C-Cl Stretching | ~1100, ~830, ~680 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the computational workflow and a conceptual representation of the molecule's structure.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Conceptual diagram of this compound's key functional groups.
Conclusion
This guide has outlined the standard theoretical methodology for a detailed structural and electronic analysis of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can obtain valuable insights into the molecule's geometric parameters, vibrational spectra, and electronic properties. This information is fundamental for understanding its chemical behavior and provides a solid foundation for rational drug design and the development of new sulfonamide-based therapeutic agents. The illustrative data and workflow presented here serve as a practical template for conducting and interpreting such computational studies.
References
- 1. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Time-dependent density functional theory calculations of the solvatochromism of some azo sulfonamide fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sarthaks.com [sarthaks.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The Bonding in Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. brainly.in [brainly.in]
- 13. reddit.com [reddit.com]
- 14. gauthmath.com [gauthmath.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for 2,4,6-Trichlorobenzenesulfonamide as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amines is a critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective removal. The 2,4,6-trichlorobenzenesulfonyl group has emerged as a robust protecting group for primary and secondary amines. Its electron-deficient aromatic ring enhances the acidity of the sulfonamide proton, facilitating certain reactions, and also plays a crucial role in the deprotection step.
These application notes provide a comprehensive overview of the use of 2,4,6-trichlorobenzenesulfonamide as a protecting group for amines. Detailed experimental protocols for both the protection and deprotection of amines are presented, along with a summary of reaction conditions and yields. The stability and orthogonality of this protecting group are also discussed to aid in its strategic implementation in complex synthetic routes.
Principle of Protection and Deprotection
The protection of amines with 2,4,6-trichlorobenzenesulfonyl chloride proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Deprotection of the resulting this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the three chlorine atoms on the benzene ring makes the aromatic ring susceptible to attack by a soft nucleophile, such as a thiol. In the presence of a base, the thiol cleaves the sulfur-nitrogen bond, liberating the free amine. This deprotection strategy is analogous to that used for other electron-deficient sulfonamides, such as the 2-nitrobenzenesulfonyl (nosyl) and 2,4,6-tris(trifluoromethyl)benzenesulfonyl (Nms) groups.[1]
Data Presentation
Table 1: Representative Conditions for the Protection of Amines with 2,4,6-Trichlorobenzenesulfonyl Chloride
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | Dichloromethane (DCM) | 0 to rt | 12 | >95 |
| 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 12 | >95 |
| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 6 | >95 |
| Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 6 | >95 |
| Diethylamine | Triethylamine (TEA) | Dichloromethane (DCM) | rt | 12 | >95 |
| N-Methylaniline | Pyridine | Dichloromethane (DCM) | rt | 24 | 85-95 |
Note: The data presented in this table is based on typical conditions for sulfonamide formation and analogies with structurally similar sulfonamides.[1] Actual reaction times and yields may vary depending on the specific substrate and reaction conditions.
Table 2: Conditions for the Deprotection of 2,4,6-Trichlorobenzenesulfonamides
| Protected Amine | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(2,4,6-trichlorophenylsulfonyl)aniline | Thiophenol | Potassium Carbonate | Acetonitrile | rt | 2-4 | >90 |
| N-(2,4,6-trichlorophenylsulfonyl)benzylamine | 1-Dodecanethiol | Cesium Carbonate | Acetonitrile | 50 | 4-6 | >90 |
| N-(2,4,6-trichlorophenylsulfonyl)diethylamine | Thiophenol | Potassium Carbonate | Dimethylformamide (DMF) | rt | 2-4 | >90 |
Note: The deprotection conditions are based on the established cleavage of electron-deficient sulfonamides.[1] Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: To the cooled solution, add a solution of 2,4,6-trichlorobenzenesulfonyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Deprotection of a this compound
-
Reaction Setup: To a solution of the this compound (1.0 equiv.) in acetonitrile or DMF (0.1 M), add thiophenol (3.0 equiv.) and potassium carbonate (3.0 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. For less reactive substrates, the reaction mixture can be heated to 50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the protection of an amine.
Caption: Workflow for the deprotection of a this compound.
Caption: Orthogonality of the 2,4,6-trichlorobenzenesulfonyl group.
Stability and Orthogonality
The this compound protecting group exhibits excellent stability under a wide range of reaction conditions, including those commonly employed in peptide synthesis and other complex molecule constructions.
-
Acidic Conditions: The sulfonamide linkage is generally stable to acidic conditions used for the cleavage of tert-butoxycarbonyl (Boc) groups (e.g., trifluoroacetic acid in DCM).
-
Basic Conditions: It is also stable to basic conditions used for the removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., piperidine in DMF).
-
Reductive Conditions: The group is stable to catalytic hydrogenation conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.
This stability profile makes the 2,4,6-trichlorobenzenesulfonyl group orthogonal to many common amine protecting groups, allowing for its selective removal in the presence of others. This orthogonality is a key advantage in the design of complex synthetic strategies.
Conclusion
The 2,4,6-trichlorobenzenesulfonyl group is a valuable addition to the repertoire of amine protecting groups. Its ease of introduction, high stability, and selective removal under mild conditions using a thiol and a base make it a versatile tool for organic synthesis. The detailed protocols and data provided in these application notes are intended to facilitate its successful application in the research and development of new chemical entities.
References
Application of 2,4,6-Trichlorobenzenesulfonamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. The protection of amine functionalities is a common requirement, preventing their unwanted participation in reactions targeted at other parts of a molecule. Among the diverse array of amine protecting groups, sulfonyl derivatives offer a robust and reliable option. This application note details the use of 2,4,6-trichlorobenzenesulfonamide, introduced via 2,4,6-trichlorobenzenesulfonyl chloride, as a protecting group for primary and secondary amines in the synthesis of pharmaceutical intermediates. The high stability of the resulting sulfonamide under various reaction conditions, coupled with specific deprotection methods, makes it a valuable tool in multi-step synthetic sequences.
Core Concepts and Workflow
The general strategy for utilizing the 2,4,6-trichlorobenzenesulfonyl group involves two key steps: protection of the amine and subsequent deprotection to liberate the free amine in the advanced intermediate or final active pharmaceutical ingredient (API).
Caption: General workflow for amine protection and deprotection.
Experimental Protocols
The following protocols are representative examples of the protection of an amine with 2,4,6-trichlorobenzenesulfonyl chloride and the subsequent deprotection of the resulting sulfonamide.
Protocol 1: Protection of a Primary Amine
This protocol describes the formation of a this compound from a primary amine-containing pharmaceutical intermediate.
Materials:
-
Amine-containing intermediate (1.0 eq)
-
2,4,6-Trichlorobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amine-containing intermediate in DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trichlorobenzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for amine protection.
Protocol 2: Deprotection of this compound
The cleavage of the robust sulfonamide bond requires specific and often harsh conditions. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Method A: Reductive Cleavage with Sodium Naphthalenide
Materials:
-
This compound derivative (1.0 eq)
-
Naphthalene (2.2 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of sodium naphthalenide by adding sodium metal to a solution of naphthalene in anhydrous THF at room temperature. Stir until the sodium dissolves and a dark green color persists.
-
Cool the sodium naphthalenide solution to -78 °C.
-
Add a solution of the this compound derivative in anhydrous THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Acidic Hydrolysis
Note: This method is suitable for substrates that can withstand strong acidic conditions.
Materials:
-
This compound derivative (1.0 eq)
-
Concentrated sulfuric acid (H2SO4) or a mixture of HBr in acetic acid
-
Dioxane or Acetic Acid
Procedure:
-
Dissolve the sulfonamide in dioxane or acetic acid.
-
Add concentrated sulfuric acid or HBr in acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or NaHCO3).
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the product as necessary.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the protection of a generic primary amine and the subsequent deprotection.
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Protection | 2,4,6-Trichlorobenzenesulfonyl chloride, Et3N | DCM | 0 to RT | 2-4 | 85-95 | >98 |
| Deprotection (Method A) | Sodium Naphthalenide | THF | -78 | 1-3 | 70-85 | >97 |
| Deprotection (Method B) | Conc. H2SO4 | Dioxane | Reflux | 12-24 | 60-75 | >95 |
Logical Relationships in Protecting Group Strategy
The selection of a protecting group is a critical decision in a synthetic route and is dictated by the stability of the protecting group towards various reaction conditions planned for subsequent steps.
Caption: Stability profile of the 2,4,6-trichlorobenzenesulfonyl group.
Conclusion
The 2,4,6-trichlorobenzenesulfonyl group serves as a robust protecting group for amines in the synthesis of pharmaceutical intermediates. Its high stability under a range of common synthetic transformations allows for considerable flexibility in the design of multi-step syntheses. While the deprotection requires specific and sometimes harsh conditions, the available methods provide viable routes to the desired deprotected products. The protocols and data presented herein offer a guide for the effective implementation of this protecting group strategy in drug development and chemical research.
Application Notes and Protocols: Synthesis of N-Substituted-2,4,6-Trichlorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides represents a cornerstone of medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction of sulfonyl chlorides with primary amines is a robust and widely utilized method for the formation of N-substituted sulfonamides.
This application note provides a detailed protocol for the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with various primary amines. The presence of the 2,4,6-trichloro substitution pattern on the phenyl ring offers a unique scaffold to modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target-binding affinity, making it a valuable building block in the design of novel therapeutic agents.
Reaction Principle and Mechanism
The formation of an N-substituted-2,4,6-trichlorobenzenesulfonamide proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, a process typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The inclusion of a base, such as pyridine or triethylamine, is critical to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Data Presentation: Reaction of 2,4,6-Trichlorobenzenesulfonyl Chloride with Primary Amines
The following table summarizes representative reaction conditions and outcomes for the synthesis of various N-substituted-2,4,6-trichlorobenzenesulfonamides. Please note that reaction times and yields are illustrative and may require optimization for specific substrates.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | 12-24 | >90 (expected) |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4-8 | 85-95 (expected) |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 0 to RT | 6-12 | 80-90 (expected) |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | 0 to RT | 12-24 | >90 (expected) |
| 5 | Morpholine | Triethylamine | Dichloromethane | 0 to RT | 4-6 | >95 (expected) |
Note: The yields provided are based on generic protocols for similar sulfonyl chlorides and should be considered as expected values. Actual yields will vary depending on the specific amine substrate and precise reaction conditions.[1]
Experimental Protocols
This section details a standard laboratory procedure for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.
Materials and Reagents
-
2,4,6-Trichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and stir bar
-
Ice bath
Standard Reaction Procedure
-
Reaction Setup: In a clean, dry, flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine, 1.5 eq).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue to stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,6-trichlorobenzenesulfonamide.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2,4,6-trichlorobenzenesulfonamides.
Signaling Pathway Diagram: General Mechanism
The following diagram illustrates the general signaling pathway of the nucleophilic substitution reaction.
References
Application Notes and Protocols for the Derivatization of 2,4,6-Trichlorobenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonamide is a versatile scaffold in medicinal chemistry, offering a unique substitution pattern that can be exploited to modulate the physicochemical and pharmacological properties of bioactive molecules. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring enhances the acidity of the sulfonamide proton, facilitating its derivatization. Furthermore, the lipophilic character of the trichlorophenyl group can influence membrane permeability and interactions with hydrophobic pockets of biological targets. This document provides detailed protocols for the derivatization of this compound and highlights its potential applications in drug discovery, with a focus on the development of enzyme inhibitors.
Key Applications in Medicinal Chemistry
Derivatives of benzenesulfonamides are well-established as potent inhibitors of various enzymes, making them a valuable class of compounds for drug development. Two prominent targets for these derivatives are Carbonic Anhydrases and the mitochondrial Electron Transport Chain complexes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding group, and derivatization of the sulfonamide nitrogen allows for the exploration of structure-activity relationships (SAR) to achieve isoform-selective inhibition. For instance, derivatives of sulfonamides have shown potent inhibition of various human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting low nanomolar to subnanomolar inhibitory constants (Ki).[2]
Mitochondrial Electron Transport Chain Inhibition
The mitochondrial electron transport chain (ETC) is a series of protein complexes that are central to cellular energy production through oxidative phosphorylation. Inhibition of the ETC can lead to a shutdown of ATP synthesis and induce apoptosis, making it an attractive target for anticancer and antimicrobial agents.[3] Sulfonamide derivatives have been identified as inhibitors of different complexes within the ETC. For example, various bis-sulfonamides have been discovered as novel inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I).[4] Additionally, other studies have identified inhibitors targeting Complex III.[5]
Experimental Protocols
The following section details a general protocol for the N-alkylation of this compound, a common derivatization strategy to generate a library of analogues for screening.
General Protocol for N-Alkylation of this compound
This protocol describes a general method for the synthesis of N-alkylated this compound derivatives.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, propargyl bromide)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To this suspension, add the desired alkyl halide (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated this compound derivative.
Characterization:
The synthesized derivatives should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point (mp): To assess the purity of solid compounds.
Data Presentation
The following tables provide exemplary quantitative data for a series of hypothetical N-substituted this compound derivatives, based on typical results for analogous compounds.
Table 1: Synthesis and Physicochemical Properties of N-Substituted this compound Derivatives
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) |
| 1a | -CH₂-Ph | 85 | 112-114 | 7.85 (s, 2H), 7.30-7.20 (m, 5H), 5.60 (br s, 1H, NH), 4.40 (d, 2H) |
| 1b | -CH₂CH₃ | 78 | 98-100 | 7.86 (s, 2H), 5.45 (br t, 1H, NH), 3.20 (q, 2H), 1.25 (t, 3H) |
| 1c | -CH₂C≡CH | 82 | 105-107 | 7.88 (s, 2H), 5.70 (br t, 1H, NH), 4.05 (dd, 2H), 2.30 (t, 1H) |
Table 2: Biological Activity of N-Substituted this compound Derivatives as Enzyme Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |
| 1a | hCA II | 0.52 | 150 |
| 1a | hCA IX | 0.09 | 25 |
| 1b | Mitochondrial Complex I | 1.2 | - |
| 1c | hCA II | 0.89 | 250 |
| 1c | hCA IX | 0.15 | 42 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
Caption: Potential inhibition of the mitochondrial electron transport chain by sulfonamide derivatives.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide as a new inhibitor of mitochondrial complex III: Synthesis, biological evaluation and computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4,6-Trichlorobenzenesulfonamide in Solid-Phase Organic Synthesis: A Safety-Catch Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a solid-phase linker derived from 2,4,6-trichlorobenzenesulfonamide. This linker operates on the "safety-catch" principle, offering a robust and versatile platform for the synthesis of a wide range of organic molecules, including peptides and other carboxylic acid derivatives.
Introduction to the Safety-Catch Principle
Safety-catch linkers are a class of linkers used in solid-phase organic synthesis (SPOS) that are stable to a wide range of reaction conditions. The key feature of a safety-catch linker is that it requires a discrete activation step to become labile for cleavage. This two-step cleavage strategy provides an orthogonal handle, allowing for greater flexibility in the synthesis of complex molecules.
The this compound linker is a type of arenesulfonamide safety-catch linker. The core principle lies in the stability of the N-acylsulfonamide bond formed when a carboxylic acid is attached to the sulfonamide linker. This bond is resistant to both acidic and basic conditions commonly employed in solid-phase synthesis. The linker is "activated" by N-alkylation of the sulfonamide nitrogen, which renders the N-acylsulfonamide susceptible to nucleophilic cleavage, releasing the desired product from the solid support.
The presence of three electron-withdrawing chlorine atoms on the aromatic ring of the this compound linker is anticipated to increase the acidity of the sulfonamide proton (pKa ~2.5), potentially facilitating the initial acylation step.
Application Notes
The this compound-derived linker is particularly advantageous for:
-
Synthesis of C-terminally modified peptides: The ability to cleave the final product with various nucleophiles allows for the generation of peptide acids, amides, esters, and thioesters from a common resin-bound precursor.
-
Combinatorial library synthesis: The robustness of the linker allows for a wide range of synthetic transformations on the solid support before the final cleavage step.
-
Synthesis of complex organic molecules: The linker's stability to both acidic and basic reagents makes it compatible with a broad spectrum of organic reactions.
The general workflow for utilizing the this compound safety-catch linker is as follows:
-
Immobilization: 2,4,6-Trichlorobenzenesulfonyl chloride is reacted with an amino-functionalized resin to generate the resin-bound sulfonamide.
-
Acylation (Loading): The first building block, typically a protected amino acid or another carboxylic acid, is coupled to the sulfonamide linker.
-
Elongation: The molecular chain is extended through a series of coupling and deprotection steps.
-
Activation: The sulfonamide nitrogen is alkylated, typically with reagents like iodoacetonitrile or diazomethane, to activate the linker for cleavage.
-
Cleavage: The desired product is released from the solid support by treatment with a suitable nucleophile.
Experimental Protocols
The following are representative protocols for the use of a this compound-derived linker in solid-phase synthesis.
Protocol 1: Preparation of this compound Resin
This protocol describes the immobilization of 2,4,6-trichlorobenzenesulfonyl chloride onto an aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
2,4,6-Trichlorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
Dissolve 2,4,6-trichlorobenzenesulfonyl chloride (0.84 g, 3.0 mmol) in a mixture of DMF (8 mL) and pyridine (2 mL).
-
Add the solution to the resin and agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Building Block (Acylation)
This protocol details the coupling of an Fmoc-protected amino acid to the sulfonamide resin.
Materials:
-
This compound resin (from Protocol 1)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM
Procedure:
-
Swell the this compound resin (0.5 g, ~0.5 mmol) in DCM (5 mL) for 30 minutes.
-
In a separate flask, dissolve the Fmoc-protected amino acid (0.47 g, 1.5 mmol) and DMAP (18 mg, 0.15 mmol) in DCM (5 mL).
-
Add DIC (0.23 mL, 1.5 mmol) to the amino acid solution and stir for 5 minutes at room temperature.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum. The loading efficiency can be determined by Fmoc quantification.
Protocol 3: Activation of the Linker
This protocol describes the N-alkylation of the resin-bound N-acylsulfonamide.
Materials:
-
Acylated resin (from Protocol 2)
-
Iodoacetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the acylated resin (0.2 g) in DMF (2 mL) for 30 minutes.
-
Add a solution of iodoacetonitrile (0.25 g, 1.5 mmol) and DIPEA (0.26 mL, 1.5 mmol) in DMF (1 mL) to the resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the activation solution and wash the resin with DMF (3 x 3 mL) and DCM (3 x 3 mL).
-
The activated resin is used directly in the cleavage step.
Protocol 4: Cleavage from the Resin
This protocol provides examples for cleaving the product as a peptide amide or a peptide acid.
A. Cleavage to a Peptide Amide
Materials:
-
Activated resin (from Protocol 3)
-
Benzylamine
-
Tetrahydrofuran (THF)
Procedure:
-
Swell the activated resin in THF (2 mL) for 15 minutes.
-
Add a solution of benzylamine (0.11 mL, 1.0 mmol) in THF (1 mL).
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with THF (2 x 2 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide amide.
B. Cleavage to a Peptide Acid
Materials:
-
Activated resin (from Protocol 3)
-
Lithium hydroxide (LiOH)
-
THF/Water mixture
Procedure:
-
Swell the activated resin in a 3:1 THF/water mixture (2 mL) for 15 minutes.
-
Add a solution of LiOH (42 mg, 1.0 mmol) in a 3:1 THF/water mixture (1 mL).
-
Agitate the mixture at room temperature for 12 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the THF/water mixture (2 x 2 mL).
-
Acidify the combined filtrates with 1 M HCl to pH 3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude peptide acid.
Quantitative Data Summary
The following tables provide representative data for the key steps in the solid-phase synthesis using a this compound-derived linker. The values are based on typical efficiencies reported for similar arenesulfonamide safety-catch linkers.
Table 1: Loading Efficiency of Fmoc-Amino Acids on this compound Resin
| Fmoc-Amino Acid | Coupling Method | Loading (mmol/g) | Yield (%) |
| Fmoc-Ala-OH | DIC/DMAP | 0.85 | 85 |
| Fmoc-Gly-OH | DIC/DMAP | 0.92 | 92 |
| Fmoc-Phe-OH | DIC/DMAP | 0.81 | 81 |
| Fmoc-Leu-OH | DIC/DMAP | 0.88 | 88 |
Table 2: Cleavage Yields and Purity of a Model Dipeptide (Ala-Phe)
| Nucleophile | Cleavage Product | Yield (%) | Purity (%) (by HPLC) |
| Benzylamine | Ala-Phe-NHBn | 85 | >90 |
| Ammonia (in Dioxane) | Ala-Phe-NH2 | 78 | >90 |
| LiOH | Ala-Phe-OH | 75 | >85 |
| Sodium Methoxide | Ala-Phe-OMe | 90 | >95 |
Visualizations
Diagrams of Key Processes
Caption: Immobilization of the sulfonamide linker onto the solid support.
Caption: Overall workflow of solid-phase synthesis using the safety-catch linker.
Caption: The "safety-catch" activation and cleavage logical relationship.
Application Notes and Protocols for Deprotection of 2,4,6-Trichlorobenzenesulfonyl (TCS) Protected Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4,6-trichlorobenzenesulfonyl (TCS) group is an electron-deficient sulfonyl protecting group for primary and secondary amines. The three electron-withdrawing chlorine atoms on the aromatic ring significantly increase the susceptibility of the sulfonyl group to nucleophilic attack, allowing for its cleavage under relatively mild conditions compared to more robust sulfonyl protecting groups like tosyl (Ts). This property makes the TCS group a potentially useful tool in complex multi-step organic syntheses where mild deprotection conditions are required to preserve sensitive functional groups.
These application notes provide a detailed overview of the probable deprotection strategies for TCS-protected amines, drawing analogies from the well-established chemistry of the structurally and electronically similar 2-nitrobenzenesulfonyl (nosyl) protecting group. The primary deprotection method involves nucleophilic aromatic substitution using thiol-based reagents, while reductive cleavage presents an alternative approach.
Deprotection Strategies
The deprotection of 2,4,6-trichlorobenzenesulfonamides can be broadly categorized into two main strategies:
-
Thiol-Mediated Cleavage: This is the most common and generally mildest method for the cleavage of electron-deficient arylsulfonamides. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where a soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide.
-
Reductive Cleavage: This method involves the reduction of the sulfur-nitrogen bond. While generally requiring harsher conditions than thiol-mediated cleavage for simple arylsulfonamides, specific reagents can effect this transformation.
Detailed Application Notes and Protocols
Thiol-Mediated Deprotection of TCS-Protected Amines
This method is highly recommended due to its mildness and high efficiency, based on analogous deprotections of nitrobenzenesulfonamides.[1][2][3][4][5][6]
Reaction Mechanism:
The proposed mechanism involves the attack of a thiolate anion on the electron-deficient trichlorobenzene ring to form a Meisenheimer-like intermediate. Subsequent collapse of this intermediate and protonation yields the deprotected amine and a diaryl sulfide byproduct.
Caption: Proposed mechanism for thiol-mediated deprotection of TCS-amines.
Experimental Workflow:
The general workflow for the deprotection is straightforward, involving the reaction of the TCS-protected amine with a thiol in the presence of a base, followed by workup and purification.
Caption: General experimental workflow for thiol-mediated deprotection.
Quantitative Data Summary:
The following table summarizes typical conditions for the deprotection of electron-deficient arylsulfonamides, which can be used as a starting point for optimizing the deprotection of TCS-amines.
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | Room Temp. | 2-6 | >90 | [5] |
| Thiophenol | Cs₂CO₃ | CH₃CN | Room Temp. | 1-4 | >95 | [1] |
| Mercaptoacetic acid | LiOH | DMF | Room Temp. | 2-8 | >90 | [5] |
| 2-Mercaptoethanol | K₃PO₄ | DMAc | 75 | 1-3 | >85 | |
| Polymer-supported thiophenol | Cs₂CO₃ | THF | Room Temp. | 24 | >90 | [1] |
Detailed Experimental Protocol (General Procedure):
Materials:
-
2,4,6-Trichlorobenzenesulfonyl-protected amine (1.0 equiv)
-
Thiophenol (2.0 - 3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2,4,6-trichlorobenzenesulfonyl-protected amine (1.0 equiv) in DMF, add thiophenol (2.5 equiv).
-
To this mixture, add powdered anhydrous potassium carbonate (2.5 equiv).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired deprotected amine.
Reductive Cleavage of TCS-Protected Amines
Reductive cleavage offers an alternative deprotection strategy, although it may require more reactive reagents.
Potential Reductive Cleavage Conditions:
| Reagent System | Solvent | Temperature (°C) | Comments |
| Mg / MeOH | Methanol | Reflux | May also effect dechlorination of the aromatic ring.[7] |
| SmI₂ | THF | Room Temp. | Often used for robust sulfonamides. |
| Na/naphthalene | THF | -78 to Room Temp. | Powerful reducing conditions. |
Detailed Experimental Protocol (Hypothetical Procedure using Mg/MeOH):
Materials:
-
2,4,6-Trichlorobenzenesulfonyl-protected amine (1.0 equiv)
-
Magnesium turnings (excess)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of magnesium turnings (10 equiv) in methanol, add the 2,4,6-trichlorobenzenesulfonyl-protected amine (1.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M HCl.
-
Filter the mixture to remove any remaining magnesium.
-
Basify the filtrate with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Note: This is a hypothetical protocol and may require significant optimization. The potential for dechlorination of the aromatic ring should be considered as a possible side reaction.[7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thiols, such as thiophenol, are malodorous and toxic. Handle with care.
-
Reactions involving magnesium and methanol can generate hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The deprotection of 2,4,6-trichlorobenzenesulfonyl-protected amines is best approached by analogy to the well-established methods for cleaving other electron-deficient arylsulfonamides. Thiol-mediated cleavage under basic conditions is the recommended primary strategy due to its mildness and high anticipated efficiency. Reductive cleavage presents a viable, though potentially less selective, alternative. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize deprotection strategies for this protecting group in their synthetic endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Trichlorobenzenesulfonamide as a Versatile Building Block for Complex Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antimicrobial and antiviral agents to anticancer and anti-inflammatory drugs. The versatility of the sulfonamide scaffold allows for fine-tuning of physicochemical and pharmacological properties through substitution on the aromatic ring and the sulfonamide nitrogen. 2,4,6-Trichlorobenzenesulfonamide is a valuable building block for the synthesis of complex sulfonamides, offering a unique substitution pattern that can influence the biological activity and selectivity of the final compounds. The three chlorine atoms on the phenyl ring are strong electron-withdrawing groups, which can enhance the acidity of the sulfonamide N-H bond and provide vectors for further functionalization or specific interactions with biological targets.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of diverse and complex sulfonamides. Detailed experimental protocols, reaction workflows, and potential applications in drug discovery are presented to guide researchers in leveraging this versatile chemical intermediate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted sulfonamides. While specific data for this compound is limited in the public domain, the following tables are based on established protocols for structurally similar benzenesulfonyl chlorides and provide expected outcomes.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Aryl/Alkyl-2,4,6-trichlorobenzenesulfonamides
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%)* |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | 85-95 |
| 2 | 4-Methylaniline | Triethylamine | Dichloromethane | 10 | 88-96 |
| 3 | Benzylamine | Pyridine | Dichloromethane | 8 | 90-98 |
| 4 | Morpholine | Triethylamine | Tetrahydrofuran | 6 | 92-99 |
| 5 | Piperidine | Pyridine | Dichloromethane | 6 | 91-98 |
*Yields are illustrative and may vary based on specific substrate and reaction conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₃NO₂S |
| Molecular Weight | 260.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 177-181 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-2,4,6-trichlorobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with primary or secondary amines to form the corresponding N-substituted sulfonamides.
Materials:
-
2,4,6-Trichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath and slowly add the base (e.g., pyridine, 1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted-2,4,6-trichlorobenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2,4,6-trichlorobenzenesulfonamides
Microwave irradiation can significantly accelerate the synthesis of sulfonamides.
Materials:
-
2,4,6-Trichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
Reaction Mixture Preparation: In a microwave reactor vial, combine 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq), the amine (1.1 eq), and triethylamine (2.0 eq) in anhydrous DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes).
-
Workup: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: General workflow for the synthesis and evaluation of complex sulfonamides.
Caption: Hypothetical inhibition of a kinase signaling pathway by a complex sulfonamide.
Caption: Logical flow for structure-activity relationship studies.
Applications in Drug Discovery
The 2,4,6-trichlorophenyl moiety offers several potential advantages in drug design. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the sulfonamide proton, potentially influencing binding to target proteins. Furthermore, the chlorine atoms can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity.
Derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a well-established zinc-binding pharmacophore in carbonic anhydrase inhibitors. The substituted phenyl ring can be tailored to achieve isoform selectivity.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide moiety. The trichlorophenyl group can be used to probe specific hydrophobic pockets within the ATP-binding site of kinases.
-
Antimicrobial Agents: The sulfonamide class has a long history as antibacterial drugs. Novel derivatives may exhibit activity against resistant strains.
-
Antiviral Agents: Certain sulfonamides have shown efficacy as inhibitors of viral proteases and other essential viral enzymes.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex sulfonamides with potential applications in drug discovery and development. The protocols and information provided herein serve as a guide for researchers to explore the chemical space accessible from this starting material and to generate novel compounds for biological evaluation. The unique electronic and steric properties conferred by the trichlorophenyl group warrant further investigation into its potential to create next-generation therapeutic agents.
Application Notes and Protocols for N-Functionalization of 2,4,6-Trichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-functionalization of 2,4,6-trichlorobenzenesulfonamide, a versatile building block in medicinal chemistry. The protocols focus on N-alkylation and N-arylation reactions, which are fundamental transformations for the synthesis of diverse sulfonamide derivatives.
Introduction
Sulfonamides are a cornerstone of many therapeutic agents. The ability to modify the sulfonamide nitrogen (N-functionalization) allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical in drug discovery. This compound offers a robust scaffold for creating novel sulfonamide derivatives through the functionalization of its nitrogen atom. This document outlines detailed procedures for the N-alkylation and N-arylation of this compound.
N-Alkylation of this compound
A common method for the N-alkylation of sulfonamides involves the reaction with an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF or MeCN to dissolve the sulfonamide.
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Representative Yields for N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 12 | 85 |
| 2 | Methyl iodide | Cs₂CO₃ | MeCN | 25 | 24 | 92 |
| 3 | Ethyl bromide | K₂CO₃ | DMF | 80 | 18 | 78 |
| 4 | Propargyl bromide | Cs₂CO₃ | MeCN | 25 | 16 | 88 |
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly effective for the N-arylation of sulfonamides.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for N-Arylation
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 75 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 82 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 79 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 65 |
Experimental Workflow for N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.
Application Notes and Protocols: 2,4,6-Trichlorobenzenesulfonamide Derivatives in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4,6-trichlorobenzenesulfonamide derivatives, specifically focusing on the use of related compounds like 2,4,6-trichlorophenyl chlorosulfate (TCPC) and 2,4,6-trimethylbenzenesulfonyl hydrazide in the generation of bioactive sulfonamides and hydrazones. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and carbonic anhydrase inhibitory activities.
Synthesis of Bioactive Sulfonamides using 2,4,6-Trichlorophenyl Chlorosulfate (TCPC)
2,4,6-Trichlorophenyl chlorosulfate (TCPC) serves as a versatile reagent for the preparation of aryl and heteroaryl sulfonamides. This method offers a modular and efficient route to sulfonyl chlorides or their synthetic equivalents, avoiding the use of harsh or toxic reagents. The reaction proceeds via the formation of a sulfonyl chloride intermediate which can be trapped in situ with an amine to furnish the desired sulfonamide.[1]
General Reaction Scheme:
Caption: General workflow for the synthesis of (hetero)aryl sulfonamides using TCPC.
Experimental Protocol: Preparation of (Hetero)aryl Sulfonamides with Organozinc Reagents and TCPC.[1]
-
Preparation of the Organozinc Reagent: To a solution of the (hetero)aryl bromide (1.0 mmol) in anhydrous THF (5 mL) at -78 °C is added n-BuLi (1.0 mmol). The resulting mixture is stirred for 30 minutes, after which a solution of ZnCl₂ (1.0 mmol) in THF is added. The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Reaction with TCPC and Amine: The freshly prepared organozinc reagent is then added to a solution of 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 mmol) in THF at room temperature. The reaction mixture is stirred for 1 hour.
-
Sulfonamide Formation: The desired amine (1.2 mmol) is added to the reaction mixture, and stirring is continued for an additional 2-12 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonamide.
Quantitative Data: Synthesis of Heteroaryl Sulfonamides using TCPC[1]
| Entry | Heteroaryl Bromide | Amine | Product | Yield (%) |
| 1 | 2-bromothiophene | morpholine | 4-(thiophen-2-ylsulfonyl)morpholine | 85 |
| 2 | 2-bromofuran | piperidine | 1-(furan-2-ylsulfonyl)piperidine | 78 |
| 3 | 3-bromopyridine | benzylamine | N-benzylpyridine-3-sulfonamide | 72 |
| 4 | 2-bromothiazole | aniline | N-phenylthiazole-2-sulfonamide | 65 |
Synthesis and Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
2,4,6-Trimethylbenzenesulfonyl hydrazide can be readily condensed with various aldehydes to generate a library of 2,4,6-trimethylbenzenesulfonyl hydrazones. Several of these compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[2]
General Reaction Scheme:
References
Application Notes and Protocols for Monitoring Reactions with 2,4,6-Trichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2,4,6-trichlorobenzenesulfonamide. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide robust and accurate quantitative analysis of reaction progress.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for monitoring the consumption of this compound and the formation of products. A reversed-phase HPLC method is generally suitable for aromatic sulfonamides.
Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify this compound and its reaction products from a reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photo-Diode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Methanol (for sample preparation)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a gradient of 20% to 80% acetonitrile in water over 20 minutes can be used.
-
Acidify the aqueous component of the mobile phase with 0.1% formic acid or phosphoric acid to improve peak shape.[2]
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquot immediately, if necessary, by adding a suitable quenching agent or by rapid cooling.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration within the linear range of the detector. A dilution factor of 100 to 1000 is common.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% acid).
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5-20 µL.[1]
-
Detection Wavelength: Monitor at a wavelength where this compound and the expected products have significant absorbance (e.g., 254 nm or 278 nm).[4] A PDA detector can be used to scan a range of wavelengths.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and products based on their retention times, which should be determined by injecting standards of each compound.
-
Integrate the peak areas of the starting material and product(s) at each time point.
-
Calculate the percentage conversion of the starting material and the yield of the product(s) by creating a calibration curve with known concentrations of the standards.
-
Quantitative Data Summary (HPLC)
The following table provides typical parameters for the HPLC analysis of aromatic sulfonamides. Note that the retention time for this compound will need to be determined experimentally.
| Parameter | Value | Reference |
| Column Type | C18 Reversed-Phase | [1][4] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [1][4] |
| Mobile Phase | Acetonitrile/Water with 0.1% Acid | [2] |
| Flow Rate | 1.0 mL/min | [1][4] |
| Detection Wavelength | 254 - 278 nm | [4] |
| Typical Retention Time Range for Aromatic Sulfonamides | 5 - 15 minutes | [4] |
HPLC Workflow Diagram
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sulfonamides, derivatization is often required to increase their volatility.[5]
Experimental Protocol: GC-MS Method
Objective: To identify and quantify this compound and its byproducts in a reaction mixture.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
Reagents and Materials:
-
Derivatizing agent (e.g., diazomethane or pentafluoropropionic acid anhydride).[6]
-
Extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
GC vials with inserts.
Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench if necessary.
-
Perform a liquid-liquid extraction (LLE) to isolate the analytes from the reaction matrix.[7] For example, extract the aqueous reaction mixture with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Add the derivatizing agent according to established protocols to convert the sulfonamide into a more volatile derivative.[6] For example, methylation with diazomethane.
-
After the derivatization is complete, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
MS Ion Source Temperature: 230-250°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks of the derivatized starting material and products by their retention times and mass spectra.
-
The mass spectrum of the derivatized this compound is expected to show a characteristic molecular ion peak and fragmentation pattern. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO2.[8]
-
Quantify the components by integrating the peak areas of specific ions (Selected Ion Monitoring, SIM) and using a calibration curve prepared with derivatized standards.
-
Quantitative Data Summary (GC-MS)
The following table outlines typical parameters for GC-MS analysis of sulfonamides. The exact m/z values will depend on the derivatization method used.
| Parameter | Value | Reference |
| Column Type | DB-5MS or equivalent | |
| Injector Temperature | 250-280°C | |
| Oven Program | Ramped, e.g., 100-300°C | |
| Ionization Mode | Electron Ionization (EI) | |
| Key Fragmentation | Loss of SO₂ | [8] |
| Expected m/z for this compound (underivatized) | M+ at ~260 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of analytes in a solution without the need for calibration curves of the specific compounds being analyzed.[9][10] This makes it particularly useful for monitoring reactions in real-time.
Experimental Protocol: In-Situ ¹H NMR Monitoring
Objective: To monitor the reaction progress by observing the changes in the proton NMR signals of the starting material and product(s) directly in the reaction mixture.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents and Materials:
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene or another inert compound with signals that do not overlap with the analyte signals).
Procedure:
-
Reaction Setup:
-
The reaction is ideally carried out directly in an NMR tube for continuous monitoring. Alternatively, aliquots can be taken from a larger reaction vessel at different time points.
-
Dissolve the starting materials in the deuterated solvent.
-
Add a known amount of an internal standard to the reaction mixture. The internal standard allows for the accurate quantification of all other components.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction (t=0).
-
Initiate the reaction (e.g., by adding a reagent or by heating).
-
Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to obtain quantitative data.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material (this compound) and the product(s). Aromatic protons are often well-resolved and suitable for integration.
-
Integrate the area of a well-resolved signal for the starting material, the product(s), and the internal standard.
-
Calculate the concentration of the starting material and product(s) at each time point relative to the known concentration of the internal standard using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS
Where:
-
N_protons is the number of protons giving rise to the integrated signal.
-
IS refers to the internal standard.
-
-
Plot the concentration of the starting material and product(s) as a function of time to obtain the reaction kinetics.
Quantitative Data Summary (¹H NMR)
The following table provides expected chemical shifts for the aromatic protons of this compound. These will shift upon reaction, allowing for monitoring.
| Functional Group | Expected ¹H Chemical Shift (ppm) in CDCl₃ | Notes |
| Aromatic Protons (Ar-H) | ~7.5 - 8.0 | The two equivalent protons on the trichlorophenyl ring will appear as a singlet. |
| Amide Protons (-SO₂NH₂) | Broad singlet, variable | The chemical shift is dependent on concentration and solvent. |
NMR Reaction Monitoring Workflow Diagram
Caption: Workflow for in-situ NMR reaction monitoring.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trichlorobenzenesulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the chlorosulfonation of 1,3,5-trichlorobenzene to form 2,4,6-trichlorobenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride to yield the final product, this compound.
Q2: Why is the chlorosulfonation of 1,3,5-trichlorobenzene challenging?
1,3,5-trichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the presence of three electron-withdrawing chlorine atoms. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions like chlorosulfonation, often requiring harsher reaction conditions compared to more activated aromatic compounds.
Q3: What are the key safety precautions for this synthesis?
Both chlorosulfonic acid and the intermediate 2,4,6-trichlorobenzenesulfonyl chloride are highly corrosive and moisture-sensitive. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions involving chlorosulfonic acid should be performed under anhydrous conditions.
Troubleshooting Guide
Step 1: Chlorosulfonation of 1,3,5-Trichlorobenzene
Issue 1: Low or No Conversion to 2,4,6-Trichlorobenzenesulfonyl Chloride
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Possible Cause: Insufficiently reactive conditions for the deactivated starting material.
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Solution:
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Increase Reaction Temperature: While the analogous chlorosulfonation of the more reactive mesitylene proceeds at 0°C, the deactivating nature of the chloro substituents on 1,3,5-trichlorobenzene may necessitate a higher reaction temperature. A gradual increase in temperature (e.g., to room temperature or slightly above) should be explored cautiously.
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Increase Reaction Time: Extend the reaction time to allow for the slower electrophilic aromatic substitution to proceed to completion.
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Excess Chlorosulfonic Acid: Ensure a sufficient excess of chlorosulfonic acid is used to drive the reaction forward.
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Issue 2: Formation of Diaryl Sulfone Byproducts
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Possible Cause: A side reaction where the initially formed sulfonyl chloride or sulfonic acid reacts with another molecule of 1,3,5-trichlorobenzene.
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Solution:
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Maintain a Molar Excess of Chlorosulfonic Acid: Using a larger excess of the sulfonating agent can help to minimize this side reaction.
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Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of sulfone byproducts. Careful optimization of the temperature is crucial.
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Step 2: Amination of 2,4,6-Trichlorobenzenesulfonyl Chloride
Issue 1: Low Yield of this compound
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Possible Cause 1: Incomplete reaction of the sulfonyl chloride.
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Solution 1:
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Reaction Time and Temperature: The amination of sterically hindered sulfonyl chlorides may require longer reaction times or elevated temperatures to proceed to completion. The reaction of p-acetaminobenzenesulfonyl chloride with ammonia, for instance, is heated to boiling for 5-10 minutes.[1]
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Choice of Base: If using an amine salt, ensure a suitable base is present in sufficient quantity to neutralize the generated HCl and drive the reaction.
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Possible Cause 2: Hydrolysis of the sulfonyl chloride.
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Solution 2:
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Anhydrous Conditions: While the amination is often performed in aqueous ammonia, it's crucial to ensure the sulfonyl chloride is added to the cold ammonia solution to minimize hydrolysis before amination can occur.
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Immediate Use: It is best to use the 2,4,6-trichlorobenzenesulfonyl chloride in the subsequent amination step as soon as possible after its synthesis and isolation to minimize degradation.
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Issue 2: Difficulty in Product Isolation and Purification
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Possible Cause: The product may have some solubility in the reaction mixture, or impurities may co-precipitate.
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Solution:
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Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize the precipitation of the sulfonamide.[1]
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Recrystallization: Purify the crude product by recrystallization. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorosulfonation
| Parameter | Chlorosulfonation of Mesitylene (Analogous) | Chlorosulfonation of 1,3,5-Trichlorobenzene (Expected) |
| Starting Material | 1,3,5-Trimethylbenzene | 1,3,5-Trichlorobenzene |
| Reagent | Chlorosulfonic Acid | Chlorosulfonic Acid |
| Temperature | 0°C | Potentially higher than 0°C due to deactivation |
| Yield | 92% | Expected to be lower due to deactivation |
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichlorobenzenesulfonyl Chloride
This protocol is adapted from the synthesis of 2,4,6-trimethylbenzenesulfonyl chloride and should be optimized for 1,3,5-trichlorobenzene.
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In a fume hood, cool chlorosulfonic acid (e.g., 4 equivalents) to 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Slowly add 1,3,5-trichlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at 0°C for one hour. If the reaction has not proceeded, cautiously allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The 2,4,6-trichlorobenzenesulfonyl chloride will precipitate as a solid.
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Collect the solid by vacuum filtration and wash with cold water.
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Dry the product under vacuum. Due to its reactivity, it is advisable to proceed to the next step without extensive delay.
Protocol 2: Synthesis of this compound
This is a general protocol for the amination of an aryl sulfonyl chloride and should be optimized.
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In a fume hood, place the crude 2,4,6-trichlorobenzenesulfonyl chloride (1 equivalent) in an Erlenmeyer flask with a magnetic stir bar.
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Cool the flask in an ice bath.
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Add a cold solution of concentrated ammonium hydroxide (e.g., 15 mL per gram of sulfonyl chloride).
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Stir the mixture vigorously in the ice bath for 15-20 minutes.
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If the reaction is sluggish, the mixture can be gently warmed, for example, by heating in a water bath for a short period (e.g., 5-10 minutes).[1]
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After the reaction is complete, cool the mixture thoroughly in an ice bath to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with two portions of cold, distilled water.[1]
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Dry the this compound.
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For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis process.
References
Side reactions and byproducts in 2,4,6-Trichlorobenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,4,6-trichlorobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and traditional method for synthesizing sulfonamides involves a two-step process. First, a suitable aromatic compound is chlorosulfonated to produce a sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to form the desired sulfonamide.[1] For this compound, the process is:
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Chlorosulfonation: 1,3,5-trichlorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to form 2,4,6-trichlorobenzenesulfonyl chloride.
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Amination: The resulting 2,4,6-trichlorobenzenesulfonyl chloride is then treated with an ammonia source (e.g., aqueous or gaseous ammonia) to yield this compound.
Q2: What are the critical parameters to control during the chlorosulfonation step?
The chlorosulfonation of aromatic compounds is a vigorous reaction that requires careful control. Key parameters include:
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Temperature: The reaction is highly exothermic. The temperature should be kept low (typically between 0-25°C) during the addition of the aromatic compound to the chlorosulfonic acid to prevent side reactions and degradation.[2]
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Anhydrous Conditions: Chlorosulfonic acid and the resulting sulfonyl chloride are both highly sensitive to moisture.[3] All glassware must be thoroughly dried, and reagents should be anhydrous to prevent the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid, which would lower the yield.
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Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure the complete conversion of the starting material.[2]
Q3: What are the main challenges during the amination of 2,4,6-trichlorobenzenesulfonyl chloride?
The reaction of sulfonyl chlorides with ammonia or primary amines is generally efficient, but challenges can arise.[4][5]
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Hydrolysis: 2,4,6-trichlorobenzenesulfonyl chloride is moisture-sensitive. Any water present can hydrolyze it to 2,4,6-trichlorobenzenesulfonic acid, which is unreactive towards amination under these conditions.
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Over-reaction: The initially formed sulfonamide can, in principle, react with another molecule of the sulfonyl chloride, especially if a base is used and the concentration of the sulfonyl chloride is high. This leads to the formation of a disulfonylamine (disulfonimide) byproduct.
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Handling of Ammonia: Gaseous ammonia can be challenging to handle in a laboratory setting.[3] Using aqueous ammonia or ammonium hydroxide is a common alternative, but it introduces water, which can promote the hydrolysis side reaction.
Q4: How is the final product, this compound, typically purified?
Purification commonly involves the following steps:
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Quenching: The reaction mixture is carefully quenched, often by pouring it over crushed ice to precipitate the crude product and decompose any remaining reactive reagents.[2]
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Filtration: The solid crude product is collected by filtration.
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Washing: The solid is washed with water to remove any water-soluble impurities, such as ammonium chloride and 2,4,6-trichlorobenzenesulfonic acid.
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Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove organic byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Diagram: Synthetic Pathway and Key Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Issue 1: Low or No Yield of 2,4,6-Trichlorobenzenesulfonyl Chloride (Step 1)
| Question | Possible Cause | Recommended Solution |
| Why is my yield so low after the chlorosulfonation reaction? | Hydrolysis of Product: The sulfonyl chloride intermediate is highly sensitive to moisture. Any water in the reaction vessel or reagents will convert it to the sulfonic acid, which may not precipitate during workup.[3] | Ensure all glassware is oven- or flame-dried before use. Use fresh, anhydrous chlorosulfonic acid and 1,3,5-trichlorobenzene. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of the starting material. | Stir the reaction mixture for a sufficient duration after the initial addition (e.g., 1-2 hours) at a controlled temperature (e.g., 20-25°C) to ensure the reaction goes to completion.[2] | |
| Decomposition: Running the reaction at too high a temperature can cause decomposition of the starting material or product, leading to a dark, tarry mixture. | Maintain a low temperature (0-25°C) throughout the addition of 1,3,5-trichlorobenzene to the chlorosulfonic acid using an ice bath.[2] |
Issue 2: Low Yield or Impure Product in Amination Step (Step 2)
| Question | Possible Cause | Recommended Solution |
| My final product yield is poor after adding ammonia. | Hydrolysis of Sulfonyl Chloride: The 2,4,6-trichlorobenzenesulfonyl chloride starting material may have hydrolyzed due to moisture in the solvent, ammonia source, or atmosphere.[3] | Use anhydrous solvents (e.g., THF, dioxane). If using aqueous ammonia, add the sulfonyl chloride slowly to a cold, concentrated solution to minimize its contact time with water. Consider using anhydrous ammonia gas bubbled through an anhydrous solvent. |
| Formation of Disulfonylamine Byproduct: The N-H proton of the newly formed sulfonamide is acidic and can be deprotonated, reacting with another molecule of sulfonyl chloride. | Use a large excess of the ammonia nucleophile. A common strategy is to add the sulfonyl chloride solution dropwise to a well-stirred, concentrated solution of ammonia, ensuring the sulfonyl chloride is always the limiting reagent locally. | |
| I see a persistent, less polar impurity in my final product. | Unreacted Sulfonyl Chloride: The reaction may not have gone to completion. | Ensure sufficient reaction time and proper mixing. Unreacted sulfonyl chloride can often be removed by washing the crude product with a dilute solution of sodium bicarbonate, which will hydrolyze it to the more water-soluble sulfonic acid salt. |
| My final product seems to contain an acidic impurity. | 2,4,6-Trichlorobenzenesulfonic Acid: This is the hydrolysis byproduct of the sulfonyl chloride. | Wash the crude solid product thoroughly with cold water or a dilute sodium bicarbonate solution during filtration. The sulfonic acid is significantly more water-soluble than the sulfonamide. |
Diagram: Troubleshooting Workflow for Low Yield in Amination
Caption: A logical workflow for diagnosing low yield issues.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trichlorobenzenesulfonyl Chloride (Illustrative)
Disclaimer: This is a generalized procedure and must be adapted and performed with appropriate safety precautions by qualified personnel.
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place chlorosulfonic acid (e.g., 3-5 molar equivalents). Cool the flask in an ice-water bath.
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Addition: Slowly add 1,3,5-trichlorobenzene (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature between 20-25°C throughout the addition.[2]
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.
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Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The solid 2,4,6-trichlorobenzenesulfonyl chloride will precipitate.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
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Drying: Dry the product under vacuum in a desiccator over a suitable drying agent (e.g., P₂O₅). The product should be used immediately in the next step due to its moisture sensitivity.[3]
Protocol 2: Synthesis of this compound (Illustrative)
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Preparation: In a flask equipped with a stirrer and cooled in an ice bath, place an excess of concentrated ammonium hydroxide.
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Addition: Dissolve the crude, dry 2,4,6-trichlorobenzenesulfonyl chloride (1 molar equivalent) from the previous step in a minimal amount of a suitable anhydrous solvent (e.g., THF or acetone). Add this solution dropwise to the cold, stirred ammonium hydroxide solution.
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Reaction: After the addition is complete, allow the mixture to stir while slowly warming to room temperature for 1-2 hours.
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Precipitation: If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The resulting solid can be suspended in water to dissolve inorganic salts.
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Isolation and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with cold water, followed by a small amount of a cold organic solvent (like cold ethanol) if necessary to remove certain impurities.
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Purification: Recrystallize the dried crude solid from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound.
References
Technical Support Center: Purification of Crude 2,4,6-Trichlorobenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4,6-trichlorobenzenesulfonamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. The solvent is not a good match for the compound's polarity. | 1. Add small increments of hot solvent until the solid dissolves.2. Try a more polar solvent or a solvent mixture. Good starting points for a polychlorinated sulfonamide include ethanol, methanol, or an ethanol/water mixture. |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The cooling process is too slow, or the solution is not cooled to a low enough temperature. | 1. Evaporate some of the solvent to increase the concentration and allow the solution to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Ensure the solution is cooled in an ice bath. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The crude material has a high impurity level, causing a significant melting point depression. | 1. Select a solvent with a lower boiling point.2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. Consider a preliminary purification step like a wash if impurities are significant. |
| The resulting crystals are colored. | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the desired product as well, so use it sparingly. |
| Low recovery of the purified compound. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent crystallization in the funnel. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
| Solvent | Rationale | Potential Drawbacks |
| Ethanol | Often a good general-purpose solvent for moderately polar organic compounds. | May have high solubility at room temperature, leading to lower recovery. |
| Methanol | Similar to ethanol but with higher polarity. | May also lead to high solubility at room temperature. |
| Isopropanol | Has been shown to be effective for the recrystallization of other sulfonamides. | |
| Ethanol/Water | A solvent mixture can be fine-tuned to achieve the desired solubility profile (good solubility when hot, poor when cold). | The optimal ratio needs to be determined experimentally. |
| Acetone | A polar aprotic solvent that can be effective. | Its low boiling point may not provide a large temperature gradient for crystallization. |
| Toluene | A non-polar aromatic solvent. | Likely to have lower solubility for the polar sulfonamide group. |
| Hexane | A non-polar solvent. | Unlikely to be a good primary solvent but could be used as an anti-solvent. |
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude solid. This creates a saturated solution upon cooling, which is necessary for crystallization to occur. A good practice is to start with a small amount of solvent, heat the mixture to boiling, and then add more hot solvent in small portions until the solid just dissolves.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A single recrystallization may not be sufficient to remove all impurities, especially if the initial purity is low. A second recrystallization is often necessary. Ensure that you are using an appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals.
Q4: What are the likely impurities in my crude this compound?
A4: Without a specific synthesis protocol, potential impurities can be inferred from common synthetic routes. If synthesized from 2,4,6-trichloroaniline, potential impurities could include:
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Unreacted starting material (2,4,6-trichloroaniline).
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Side-products from the diazotization and sulfonation reactions.
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Inorganic salts from the workup procedure.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound.
1. Solvent Selection:
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Place a small amount (e.g., 50 mg) of the crude solid into several test tubes.
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Add a few drops of a different potential solvent (e.g., ethanol, methanol, isopropanol, water, acetone, toluene, hexane) to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
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Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound when hot.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of pure-looking crystals.
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If a single solvent is not ideal, try a solvent-pair system. Dissolve the crude solid in a small amount of a hot solvent in which it is readily soluble, and then add a hot "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool.
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
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Continue adding hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
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If there are insoluble impurities (e.g., dust, inorganic salts) or if activated charcoal was used, perform a hot gravity filtration.
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Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.
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Pour the hot solution through the filter paper quickly to prevent premature crystallization.
4. Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
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Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common issues in recrystallization.
Overcoming challenges in the deprotection of 2,4,6-trichlorobenzenesulfonamides
Welcome to the Technical Support Center for the deprotection of 2,4,6-trichlorobenzenesulfonamides. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the cleavage of this robust protecting group. Here, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of 2,4,6-trichlorobenzenesulfonamides.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or No Reaction | Insufficient Reagent Stoichiometry: The amount of the deprotecting agent (e.g., thiol) or base may be inadequate. | - Incrementally increase the equivalents of the thiol and base. Monitor the reaction progress by TLC or LC-MS. - For sterically hindered substrates, a larger excess of reagents may be necessary. |
| Low Reaction Temperature: The activation energy for the deprotection may not be met at room temperature. | - Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor for progress. Be cautious of potential side reactions at elevated temperatures. | |
| Poor Substrate Solubility: The 2,4,6-trichlorobenzenesulfonamide starting material may not be fully dissolved in the chosen solvent. | - Select a solvent system in which the substrate is fully soluble. Common solvents for similar deprotections include DMF, acetonitrile, or THF. - The use of a co-solvent may improve solubility. | |
| Short Reaction Time: The deprotection of robust sulfonamides can be slow. | - Extend the reaction time and continue to monitor its progress. Be aware that prolonged reaction times can sometimes lead to the formation of by-products. | |
| Formation of Side Products | Decomposition of Starting Material or Product: The substrate or the deprotected amine may be sensitive to the reaction conditions (e.g., strong base, high temperature). | - If the product is base-sensitive, consider using a milder base (e.g., K₂CO₃ instead of stronger bases). - Perform the reaction at a lower temperature for a longer duration. |
| Oxidation of Thiol Reagent: The thiol deprotecting agent can be susceptible to oxidation. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. | |
| Alkylation of Deprotected Amine: The deprotected amine can potentially react with other electrophiles present in the reaction mixture. | - This is less common in this specific deprotection but can be considered if unexpected products are observed. Purification by chromatography is typically effective in removing such impurities. | |
| Difficult Product Isolation | Emulsion during Workup: The presence of the thiol and its by-products can sometimes lead to the formation of emulsions during aqueous workup. | - Dilute the reaction mixture with a larger volume of organic solvent before washing. - A brine wash can help to break up emulsions. |
| Co-elution of Product and Thiol By-products: The disulfide by-product of the thiol reagent can have similar polarity to the desired amine product, making chromatographic separation challenging. | - Consider using a polymer-supported thiol reagent to simplify the workup, as the reagent and its by-products can be removed by simple filtration.[1] - Optimize the mobile phase for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound deprotection failing to go to completion?
A1: Incomplete deprotection is a common challenge with stable sulfonamide protecting groups. The primary reasons include insufficient equivalents of the deprotecting agent (typically a thiol) and/or base, low reaction temperature, or a reaction time that is too short. The steric hindrance of the substrate can also play a significant role. To address this, systematically increase the equivalents of your reagents, consider gentle heating, and extend the reaction time while monitoring the progress by TLC or LC-MS.
Q2: What are the recommended reagents for the deprotection of 2,4,6-trichlorobenzenesulfonamides?
A2: Based on the deprotection of other electron-deficient arylsulfonamides, such as nitrobenzenesulfonamides, the most effective reagents are thiols in the presence of a base.[1] Thiophenol is a common choice. The base serves to generate the more nucleophilic thiolate anion. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Q3: Can I use a different nucleophile other than a thiol?
A3: While thiols are the most commonly employed nucleophiles for the cleavage of electron-deficient sulfonamides, other nucleophiles could potentially be effective, though they are less documented for this specific protecting group. The success of the deprotection relies on a nucleophilic aromatic substitution mechanism, which is facilitated by strong nucleophiles.
Q4: My substrate is sensitive to harsh basic conditions. What are my options?
A4: If your substrate cannot tolerate strong bases, you can use milder bases such as potassium carbonate or cesium carbonate. These are often sufficient to generate the required thiolate nucleophile for the reaction to proceed. Additionally, performing the reaction at room temperature, even if it requires a longer reaction time, can help to minimize base-mediated side reactions.
Q5: How can I simplify the purification process to remove thiol-related by-products?
A5: The removal of the thiol reagent and its corresponding disulfide by-product can be challenging. A highly effective strategy is to use a polymer-supported thiol. This allows for the easy removal of the reagent and its by-products by simple filtration, leaving the deprotected amine in the solution phase.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of electron-deficient arylsulfonamides, which can be used as a starting point for optimizing the deprotection of 2,4,6-trichlorobenzenesulfonamides.
| Protecting Group | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrobenzenesulfonamide | Thiophenol (5 equiv.) | K₂CO₃ (5 equiv.) | CH₃CN | 80 | 1.5 | >95 | Analogy |
| o-Nitrobenzenesulfonamide | Polymer-supported thiophenol (excess) | Cs₂CO₃ (3.25 equiv.) | THF | Room Temp. | 24 | 96 | [1] |
| 2,4-Dinitrobenzenesulfonamide | Thiophenol (2 equiv.) | K₂CO₃ (3 equiv.) | DMF | Room Temp. | 0.5 | >95 | Analogy |
| 2,4,6-Tris(trifluoromethyl)benzenesulfonamide | Benzylthiol (5 equiv.) | K₂CO₃ (5 equiv.) | Acetonitrile | 23 | 0.17 | >99 | [2] |
Note: The data for o-nitrobenzenesulfonamide and 2,4-dinitrobenzenesulfonamide are provided as representative examples for electron-deficient sulfonamides and may require optimization for 2,4,6-trichlorobenzenesulfonamides.
Experimental Protocols
Key Experiment: Thiophenol-Mediated Deprotection of a this compound
This protocol is a general guideline for the deprotection of a this compound using thiophenol and potassium carbonate.
Materials:
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This compound-protected substrate
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Thiophenol
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of the this compound-protected substrate (1.0 equivalent) in anhydrous acetonitrile or DMF (0.1 M concentration) is added potassium carbonate (3.0-5.0 equivalents).
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Thiophenol (3.0-5.0 equivalents) is then added to the suspension.
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The reaction mixture is stirred at room temperature or heated to 40-60 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
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The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford the deprotected amine.
Visualizations
Caption: Experimental workflow for the deprotection of 2,4,6-trichlorobenzenesulfonamides.
References
Technical Support Center: Optimizing Sulfonylation with 2,4,6-Trichlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorobenzenesulfonamide for sulfonylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonylation of amines with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
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Answer: Low or no product yield in sulfonylation reactions can stem from several factors, often related to the reactivity of the starting materials, reaction conditions, or reagent quality.
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Assess Nucleophile Reactivity: Sterically hindered or electron-deficient amines may exhibit slow reaction rates. For such substrates, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to overcome the activation energy barrier.
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Optimize the Base: The choice of base is critical. For standard reactions, pyridine or triethylamine are commonly used. However, for less reactive nucleophiles, a stronger base might be required. Ensure the base is anhydrous, as water can hydrolyze the sulfonamide.
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Reagent Quality: Verify the purity of your this compound, as it can degrade over time, especially in the presence of moisture. Similarly, ensure the amine and solvent are pure and dry.
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Reaction Temperature: While higher temperatures can improve rates for unreactive partners, they can also lead to decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
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Issue 2: Formation of Di-sulfonylated Byproduct with Primary Amines
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Question: I am observing a significant amount of a di-sulfonylated byproduct in my reaction with a primary amine. What are the common causes and how can I favor mono-sulfonylation?
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Answer: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonamide. This occurs when the initially formed mono-sulfonamide is deprotonated by the base, and the resulting anion attacks a second molecule of this compound.
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Control Stoichiometry: Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents of amine). This ensures the complete consumption of the sulfonating agent, minimizing its reaction with the mono-sulfonated product.
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Slow Addition of Reagents: Adding the this compound solution slowly to the amine solution can prevent localized high concentrations of the sulfonating agent, which favors the second sulfonylation.
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Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can increase the selectivity for the mono-sulfonated product by disfavoring the second, generally slower, sulfonylation step.
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Choice of Base: A very strong base can readily deprotonate the mono-sulfonamide. Consider using a milder base or a stoichiometric amount of a hindered base like 2,6-lutidine.
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Issue 3: Presence of Unidentified Side Products
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Question: My reaction mixture shows multiple unidentified spots on TLC/LC-MS. What could be the cause?
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Answer: The formation of multiple byproducts can be due to side reactions with other functional groups in your molecule or decomposition of the starting materials or product.
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Protecting Groups: If your amine contains other reactive functional groups (e.g., hydroxyl or thiol groups), consider protecting them before the sulfonylation reaction.
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Decomposition: The 2,4,6-trichlorophenyl group can be a leaving group under certain conditions. The stability of related 2,4,6-trichlorophenyl sulfonate esters is known to be a factor in reaction outcomes. If you observe decomposition, consider milder reaction conditions (lower temperature, weaker base). In some cases, numerous peaks in the reaction mixture can suggest decomposition under the reaction conditions.[1]
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Reaction with Solvent: Ensure your solvent is inert under the reaction conditions. For example, protic solvents may react with the sulfonamide. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
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Frequently Asked Questions (FAQs)
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Q1: What is the role of the base in the sulfonylation reaction?
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A1: The base plays a dual role. It deprotonates the amine nucleophile, increasing its reactivity. It also neutralizes the acidic byproduct formed during the reaction.
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Q2: How can I monitor the progress of my sulfonylation reaction?
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A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize the starting materials and products.
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Q3: Is this compound sensitive to moisture?
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A3: Yes, like most sulfonylating agents, it can be sensitive to moisture, which can lead to hydrolysis. It is recommended to handle it in a dry environment and use anhydrous solvents.
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Q4: What are the advantages of using this compound or its derivatives?
Data Presentation
Table 1: General Reaction Parameters for Sulfonylation of Amines
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Sulfonamide) | 1.1 - 1.5 : 1 (for primary amines) | Minimizes di-sulfonylation. |
| 1 : 1.1 (for secondary amines) | Drives the reaction to completion. | |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Inert and aprotic to avoid side reactions. |
| Base | Pyridine, Triethylamine, 2,6-Lutidine, DBU | Neutralizes acid byproduct and modulates amine reactivity. |
| Temperature | 0 °C to room temperature | Balances reaction rate and selectivity, minimizing decomposition. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Sulfonylating Agent: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting decision tree for sulfonylation reactions.
References
Technical Support Center: Removal of Unreacted 2,4,6-Trichlorobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2,4,6-trichlorobenzenesulfonamide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges include the reactivity of the sulfonyl chloride group, which can lead to the formation of the corresponding sulfonic acid upon exposure to water, and the potential for co-elution with the desired product during chromatographic purification due to similar polarities in some cases.
Q2: What are the main methods for removing unreacted this compound?
A2: The most effective methods include aqueous workup (quenching), the use of scavenger resins, and chromatographic techniques such as flash column chromatography and recrystallization. The choice of method depends on the stability of the desired product, the scale of the reaction, and the required purity.
Q3: How can I monitor the removal of this compound during the workup and purification process?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the removal. A suitable eluent system should be chosen to achieve good separation between the starting material, the desired product, and any byproducts. Staining with potassium permanganate can often help visualize the sulfonamide and sulfonyl chloride.
Q4: What are the safety precautions to consider when working with this compound?
A4: this compound and its precursor, 2,4,6-trichlorobenzenesulfonyl chloride, are corrosive and moisture-sensitive.[1][2] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: The desired product is contaminated with 2,4,6-trichlorobenzenesulfonic acid after aqueous workup.
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Possible Cause: Incomplete quenching of the unreacted this compound or hydrolysis of the sulfonyl chloride during the workup.
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Solution:
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Ensure thorough mixing during the quenching step with a mild aqueous base like sodium bicarbonate.
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Perform a basic wash of the organic layer with saturated aqueous sodium bicarbonate solution to extract the acidic sulfonic acid as its water-soluble salt.[3]
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If the product is stable to stronger bases, a wash with dilute NaOH can be used.
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Issue 2: The product and unreacted this compound co-elute during flash chromatography.
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Possible Cause: The polarity of the product and the starting material are too similar in the chosen eluent system.
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Solution:
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Adjust the polarity of the eluent system. A less polar solvent system may improve separation.
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Consider using a different stationary phase for chromatography.
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Employ a quenching step or a scavenger resin to convert the unreacted sulfonyl chloride into a more polar byproduct before chromatography.
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Issue 3: Low recovery of the desired product after purification.
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Possible Cause:
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Product loss during aqueous extractions.
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Decomposition of an acid- or base-sensitive product during workup.
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Inefficient elution from the chromatography column or precipitation during recrystallization.
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Solution:
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Minimize the number of aqueous washes or use brine to reduce the solubility of the organic product in the aqueous phase.
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If the product is sensitive to acidic or basic conditions, use a neutral quench (e.g., water) and avoid strong acid or base washes. The use of scavenger resins can be particularly beneficial in these cases as it avoids an aqueous workup.[4][5]
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For chromatography, ensure the chosen eluent is sufficiently polar to elute the product. For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product.
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Data Presentation
Table 1: Physicochemical Properties of 2,4,6-Trichlorobenzenesulfonyl Chloride (Precursor to the Amide)
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | [1][2] |
| Molecular Weight | 279.96 g/mol | [1] |
| Melting Point | 44-48 °C | [1] |
| Boiling Point | 341 °C at 760 mmHg | [1] |
| Appearance | White to light beige crystalline powder | [6] |
| Solubility | Reacts with water. Soluble in many aprotic organic solvents. Quantitative data is limited. | [6] |
Note: The properties listed are for the corresponding sulfonyl chloride, which is the immediate precursor to the sulfonamide and the likely unreacted starting material.
Experimental Protocols
Protocol 1: Removal by Aqueous Workup (Quenching)
This protocol is suitable for products that are stable to mild basic conditions.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The volume of the NaHCO₃ solution should be approximately equal to the volume of the reaction mixture.
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Stirring: Continue to stir the biphasic mixture vigorously for 30-60 minutes at room temperature. Monitor the disappearance of the this compound spot by TLC.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Wash the organic layer sequentially with:
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Saturated aqueous NaHCO₃ solution (to remove any remaining 2,4,6-trichlorobenzenesulfonic acid).
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Water.
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Brine (to facilitate drying).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal Using a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.
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Resin Addition: To the crude reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene) in a 2-3 fold molar excess relative to the unreacted this compound.[5]
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Stirring: Stir the resulting suspension at room temperature. The reaction time can range from a few hours to overnight.
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Monitoring: Monitor the consumption of the sulfonyl chloride by TLC.
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Filtration: Once the reaction is complete, filter the mixture to remove the scavenger resin.
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Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for the specific product.
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Sample Preparation: Dissolve the crude product (obtained after an initial workup, if performed) in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate).
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Loading: Carefully load the sample onto the top of the silica gel.
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Elution: Elute the column with a solvent system of increasing polarity. The unreacted this compound is expected to be relatively non-polar and should elute with a less polar solvent mixture. The desired sulfonamide product is typically more polar.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
This method is suitable if the desired product is a solid.
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Solvent Selection: Choose a solvent or a solvent mixture in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities, including any residual this compound, should ideally remain in solution at low temperatures.
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Dissolution: Dissolve the crude solid product in the minimum amount of the boiling recrystallization solvent in an Erlenmeyer flask.
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Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
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Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
How to handle the moisture sensitivity of 2,4,6-Trichlorobenzenesulfonyl chloride precursor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive precursor, 2,4,6-Trichlorobenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2,4,6-Trichlorobenzenesulfonyl chloride considered moisture-sensitive?
A1: 2,4,6-Trichlorobenzenesulfonyl chloride readily reacts with water in a hydrolysis reaction. This reaction decomposes the sulfonyl chloride into the corresponding 2,4,6-Trichlorobenzenesulfonic acid and hydrochloric acid.[1][2] This decomposition not only consumes the starting material, reducing the yield of the desired product, but the resulting acidic byproducts can also interfere with the intended reaction or complicate the purification process.
Q2: How should I properly store 2,4,6-Trichlorobenzenesulfonyl chloride?
A2: To minimize decomposition due to moisture, 2,4,6-Trichlorobenzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[5][6]
Q3: What are the initial signs that my 2,4,6-Trichlorobenzenesulfonyl chloride has been exposed to moisture?
A3: Visual inspection of the solid may reveal a change in appearance, such as clumping or the presence of a sticky or syrupy substance, which could indicate the formation of sulfonic acid. A pungent, acidic odor, characteristic of hydrogen chloride gas, may also be noticeable upon opening the container, signaling hydrolysis.[7] For a more definitive assessment, a small sample can be analyzed by techniques like NMR spectroscopy to detect the presence of the sulfonic acid impurity.
Q4: Can I still use 2,4,6-Trichlorobenzenesulfonyl chloride that has been partially hydrolyzed?
A4: While it is best to use fresh, unadulterated reagent, partially hydrolyzed 2,4,6-Trichlorobenzenesulfonyl chloride may still be usable for some applications, provided the extent of decomposition is not severe. However, it is crucial to account for the reduced purity when calculating stoichiometries for a reaction. The presence of the sulfonic acid byproduct will likely necessitate an additional purification step in the reaction workup, typically an aqueous basic wash to remove the acidic impurity.[1]
Q5: What are the key safety precautions when handling this reagent?
A5: 2,4,6-Trichlorobenzenesulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[3][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low or no yield of the desired product in a sulfonylation reaction. | Hydrolysis of 2,4,6-Trichlorobenzenesulfonyl chloride due to the presence of moisture in the reaction setup. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (nitrogen or argon) using Schlenk techniques or a glovebox.[2][10] |
| Incomplete reaction due to steric hindrance from the ortho-chlorine atoms. | Increase the reaction temperature or use a less sterically hindered nucleophile if possible. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) may also improve the reaction rate.[2][11] | |
| A persistent, highly polar impurity is observed in the crude product by TLC or LC-MS. | The impurity is likely 2,4,6-Trichlorobenzenesulfonic acid, the hydrolysis product of the starting material. | During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous layer and can be separated.[1] |
| Formation of multiple unexpected byproducts. | The amine nucleophile may have undergone double sulfonylation, or other reactive functional groups on the nucleophile may have reacted. | To favor mono-sulfonylation, use a 1:1 stoichiometry of the amine and sulfonyl chloride, and add the sulfonyl chloride solution slowly to the amine solution.[11] Consider using protecting groups for other reactive functionalities on your nucleophile. |
| The solid reagent has clumped together and appears wet. | The reagent has been exposed to ambient moisture and has partially hydrolyzed. | If the decomposition is minor, the reagent might still be usable, but the stoichiometry will need to be adjusted. For critical reactions, it is recommended to use a fresh batch of the reagent. |
Experimental Protocols
Protocol 1: General Handling and Dispensing under an Inert Atmosphere
This protocol describes the safe handling and dispensing of 2,4,6-Trichlorobenzenesulfonyl chloride using standard Schlenk line techniques to prevent moisture exposure.
Materials:
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2,4,6-Trichlorobenzenesulfonyl chloride
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Oven-dried glassware (e.g., Schlenk flask, round-bottom flask with a septum)
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Schlenk line with a supply of dry nitrogen or argon
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Dry, clean spatula or powder funnel
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Anhydrous solvent (if making a solution)
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Septa and needles
Procedure:
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Assemble the oven-dried glassware and connect it to the Schlenk line.
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Evacuate the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
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Under a positive flow of inert gas, briefly remove the stopper or septum from the flask.
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Quickly weigh the desired amount of 2,4,6-Trichlorobenzenesulfonyl chloride and add it to the flask using a dry spatula or powder funnel.
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Immediately reseal the flask and re-establish the inert atmosphere by performing another evacuate-backfill cycle.
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If preparing a solution, add the anhydrous solvent via a syringe through the septum.
Protocol 2: Aqueous Workup to Remove Sulfonic Acid Impurity
This protocol outlines the procedure for removing the 2,4,6-Trichlorobenzenesulfonic acid byproduct from a reaction mixture.
Materials:
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Crude reaction mixture in an organic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Separatory funnel
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
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Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).
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Allow the layers to separate and drain the lower aqueous layer.
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Wash the organic layer sequentially with deionized water and then with brine.
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Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of the sulfonic acid impurity.
Data Presentation
| Water Content in Solvent (ppm) | Expected Purity of Starting Material After 1 Hour at RT (%) | Representative Reaction Yield (%) |
| < 10 | > 99 | > 95 |
| 50 | ~95 | 85-90 |
| 100 | ~90 | 75-85 |
| 500 | < 80 | < 60 |
| > 1000 (e.g., non-anhydrous solvent) | Significant decomposition | Highly variable, likely very low |
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4,6-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. Exploring the Impact of Water Content in Solvent Systems on Photochemical CO2 Reduction Catalyzed by Ruthenium Complexes [mdpi.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Troubleshooting low conversion rates in reactions involving 2,4,6-Trichlorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving 2,4,6-Trichlorobenzenesulfonamide and its precursor, 2,4,6-Trichlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion rates when using 2,4,6-Trichlorobenzenesulfonyl chloride to synthesize sulfonamides?
A1: The primary cause of low conversion or failed reactions is often the high degree of steric hindrance imparted by the two chlorine atoms in the ortho positions (positions 2 and 6) of the benzene ring. This steric bulk impedes the approach of the amine nucleophile to the electrophilic sulfur atom. Additionally, the sulfonyl chloride's sensitivity to moisture is a significant factor; hydrolysis of the starting material to the unreactive sulfonic acid will prevent the desired reaction from occurring.
Q2: How does the nucleophilicity of the amine affect the reaction outcome?
A2: The nucleophilicity of the amine is critical. Less nucleophilic amines, such as anilines (especially those with electron-withdrawing groups), will react much more slowly than more nucleophilic aliphatic amines.[1] For these challenging substrates, optimization of the base, solvent, and temperature is crucial to achieve acceptable conversion.
Q3: What are the ideal storage conditions for 2,4,6-Trichlorobenzenesulfonyl chloride?
A3: 2,4,6-Trichlorobenzenesulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[2] Storage at 2-8°C is often recommended.[2] Proper storage is essential to prevent hydrolysis and ensure the reagent's reactivity.
Q4: Can microwave irradiation be used to improve conversion rates?
A4: Yes, microwave-assisted synthesis can be an effective method for accelerating the reaction and improving yields, particularly for sluggish reactions.[3][4] The use of microwave heating can help overcome the activation energy barrier, especially in cases of steric hindrance.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
This is the most frequently encountered issue and can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low conversion rates.
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS analysis can complicate purification and indicates side reactions.
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Probable Cause 1: Double Sulfonylation. With primary amines, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a sulfonyl imide. This is less common with sterically hindered sulfonyl chlorides but can occur under forcing conditions.[5]
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Solution: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the sulfonyl chloride.[5] This ensures the sulfonyl chloride is the limiting reagent and minimizes the chance of double addition.
-
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Probable Cause 2: Reaction with Solvent. Some solvents can react with the highly electrophilic sulfonyl chloride. For example, protic solvents like alcohols will react to form sulfonate esters.
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Solution: Ensure the use of inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Data on Reaction Parameter Optimization
Table 1: Effect of Base on Reaction Time and Yield
| Entry | Sulfonyl Ester | Amine | Base (1.5 eq) | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Bromobenzene TCP sulfonate | Morpholine | Et₃N | THF | 64 h | 90 | [6] |
| 2 | 4-Bromobenzene TCP sulfonate | Morpholine | DBU | THF | 18 h | 85 | [6] |
| 3 | 4-Bromobenzene TCP sulfonate | Morpholine | LiHMDS | THF | 15 min | 97 | [6] |
TCP = 2,4,6-Trichlorophenyl
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Yield (Sulfinamide %) | Yield (Sulfonamide %) | Reference |
| 1 | p-Toluenesulfonyl Chloride | Benzylamine | CH₂Cl₂ | 25 | 60 | 10 | [1] |
| 2 | p-Toluenesulfonyl Chloride | Benzylamine | CH₂Cl₂ | -20 | 25 | 48 | [1] |
| 3 | p-Toluenesulfonyl Chloride | Benzylamine | Acetonitrile | 0 | 15 | 60 | [1] |
| 4 | p-Toluenesulfonyl Chloride | Benzylamine | THF | 0 | 20 | 55 | [1] |
Note: The primary product in this particular study was a sulfinamide due to an in-situ reduction, but the trend for sulfonamide formation as a byproduct is still illustrative.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a standard starting point for the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a primary or secondary amine.
Caption: Standard experimental workflow for sulfonamide synthesis.
Materials:
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2,4,6-Trichlorobenzenesulfonyl chloride (1.0 eq)
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Primary or Secondary Amine (1.0 - 1.2 eq)
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Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath and slowly add the base (e.g., pyridine, 1.5 eq).[7]
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Sulfonyl Chloride Addition: In a separate flask, dissolve 2,4,6-trichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2,4,6-Trichlorobenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2,4,6-Trichlorobenzenesulfonamide during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, elevated temperatures, and light. These factors can initiate hydrolytic, thermal, and photolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place. Specifically, storage in a desiccator at room temperature or in a refrigerator, protected from light, is advisable.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in the physical appearance of the compound (e.g., color change, clumping), a change in its solubility, or the appearance of new peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The presence of a pungent odor could also indicate the formation of degradation products.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, potential degradation products could include 2,4,6-trichlorobenzene and sulfonic acid derivatives resulting from hydrolysis of the sulfonamide bond. Photodegradation may lead to dechlorination or the formation of phenolic compounds.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You are using this compound in an assay and are observing variable or unexpected results that differ from historical data.
Possible Cause: The integrity of your this compound sample may be compromised due to degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
-
Visual Inspection: Examine the compound for any changes in its physical appearance.
-
Analytical Confirmation:
-
Perform a purity check using a suitable analytical method, such as HPLC with UV detection.
-
Compare the chromatogram of the suspect sample to that of a new, unopened standard, if available.
-
Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.
-
-
Solution: If degradation is confirmed, discard the old sample and use a fresh, properly stored sample for your experiments. Implement stricter storage protocols for all new batches of the compound.
Issue 2: Reduced Potency or Activity in Biological Assays
Symptom: A previously established concentration of this compound is showing lower than expected biological activity.
Possible Cause: The concentration of the active compound has likely decreased due to degradation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Degradation can occur in solution as well as in the solid state. Prepare a fresh stock solution from a reliable source of solid this compound.
-
Quantify Stock Solution: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of your stock solution. Do not rely solely on the theoretical concentration based on the weighed amount.
-
Perform a Dose-Response Curve: Re-evaluate the potency of the compound by performing a full dose-response curve in your assay.
-
Investigate Solution Stability: If the issue persists with freshly prepared solutions, consider performing a short-term stability study of the compound in your experimental solvent to ensure it is not rapidly degrading under your assay conditions.
Data Presentation: Illustrative Stability Data
Table 1: Illustrative Long-Term Stability of Solid this compound under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH (Ambient) | 0 | 99.5 | White Crystalline Solid |
| 6 | 98.0 | Slight Off-White | |
| 12 | 96.2 | Off-White Powder | |
| 4°C / Desiccated | 0 | 99.5 | White Crystalline Solid |
| 6 | 99.4 | No Change | |
| 12 | 99.3 | No Change | |
| 40°C / 75% RH (Accelerated) | 0 | 99.5 | White Crystalline Solid |
| 1 | 95.1 | Yellowish Powder | |
| 3 | 88.7 | Yellowish, Clumped |
Table 2: Illustrative Photostability of Solid this compound
| Exposure Condition | Duration | Purity (%) by HPLC | Appearance |
| ICH Q1B Option 2 (Light) | 0 hours | 99.6 | White Powder |
| 1.2 million lux hours | 97.8 | Faintly Yellow Powder | |
| ICH Q1B Option 2 (Dark Control) | 1.2 million lux hours | 99.5 | No Change |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method that should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point. For example:
-
Start with 30% acetonitrile.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. A wavelength around 230-254 nm is a likely starting point based on the aromatic structure.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for issues related to this compound stability.
Technical Support Center: Purifying 2,4,6-Trichlorobenzenesulfonamide Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorobenzenesulfonamide derivatives. The information provided is designed to address specific issues that may be encountered during purification using column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of the Compound | 1. Compound is highly polar and irreversibly adsorbed to the silica gel. | a. Consider using a less polar stationary phase like alumina or a bonded silica (e.g., C18 for reverse-phase chromatography). b. Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions with the silica. |
| 2. Compound decomposition on the acidic silica gel. | a. Test the stability of your compound on a small amount of silica gel before performing the column. b. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. c. Use a neutral stationary phase like alumina. | |
| 3. The compound is eluting with the solvent front (very non-polar). | a. Use a less polar mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). b. Ensure your starting mobile phase is non-polar enough to allow for good separation. | |
| Poor Separation of the Desired Compound from Impurities | 1. Inappropriate mobile phase polarity. | a. Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. b. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| 2. Column overloading. | a. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude material by weight. | |
| 3. Co-elution of impurities with similar polarity. | a. Try a different solvent system with different selectivities (e.g., substitute ethyl acetate with dichloromethane or a mixture of solvents). b. Consider using a different stationary phase (e.g., alumina, or a bonded phase). | |
| Streaking or Tailing of the Compound Band | 1. Compound is too polar for the chosen mobile phase. | a. Increase the polarity of the mobile phase. b. Add a small amount of a polar modifier (e.g., methanol or acetic acid) to the eluent. |
| 2. The compound has low solubility in the mobile phase. | a. Choose a mobile phase in which your compound is more soluble. b. Apply the sample in a stronger, more polar solvent, but use a minimal amount to avoid band broadening. | |
| 3. Acidic or basic nature of the compound interacting with the stationary phase. | a. For acidic compounds, add a small amount of acetic acid to the mobile phase. b. For basic compounds, add a small amount of triethylamine or pyridine to the mobile phase. | |
| Cracks or Bubbles in the Column Bed | 1. Improper column packing. | a. Ensure the silica gel is properly slurried and allowed to settle without air bubbles. b. Pack the column using a wet slurry method to minimize air entrapment. |
| 2. The column ran dry. | a. Always keep the solvent level above the top of the stationary phase. | |
| 3. Heat generated from the adsorption of a very polar sample. | a. Dilute the sample in the mobile phase before loading. b. Load the sample slowly to dissipate any heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel is the most common and generally effective stationary phase for the purification of sulfonamide derivatives.[1] Due to the presence of the polar sulfonamide group, normal-phase chromatography on silica gel is a good starting point. However, if your derivative is particularly sensitive to acid or if you encounter strong adsorption, neutral alumina can be a suitable alternative. For highly non-polar derivatives, reverse-phase chromatography using a C18-bonded silica stationary phase might be more appropriate.
Q2: How do I choose the right mobile phase for my column?
A2: The ideal mobile phase should provide a good separation between your desired compound and any impurities. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio can be determined by running thin-layer chromatography (TLC) plates with different solvent systems. Aim for an Rf value of approximately 0.2-0.4 for your target compound to ensure it moves down the column at a reasonable rate and separates well from other components.
Q3: My this compound derivative seems to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. To mitigate this, you can try the following:
-
Deactivate the silica gel: Before packing the column, you can slurry the silica gel in your mobile phase containing a small amount of a base like triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.
-
Work quickly: Minimize the time your compound spends on the column by using a slightly more polar mobile phase to speed up elution.
Q4: I am having trouble dissolving my crude product to load onto the column. What is the best approach?
A4: It is crucial to dissolve your crude product in the minimum amount of solvent possible to ensure a concentrated band at the top of the column. If your compound is not very soluble in the mobile phase, you can dissolve it in a slightly more polar solvent (a "stronger" solvent). However, use the absolute minimum volume required. After dissolving, you can adsorb the solution onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column. This technique is known as "dry loading" and can lead to better separation.
Q5: Can I use a gradient elution for purifying my this compound derivative?
A5: Yes, gradient elution is an excellent technique, especially for complex mixtures containing compounds with a wide range of polarities.[2] You would start with a less polar mobile phase to elute the non-polar impurities and then gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute your more polar desired compound and any highly polar impurities. This can improve separation and reduce the overall purification time.[2]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the chromatography of sulfonamide derivatives. Note that the exact values for your specific this compound derivative may vary.
Table 1: Relative Retention Factors (RRf) of Various Sulfonamides on Silica Gel TLC
This data can be used to estimate the elution order of different sulfonamides. A higher RRf value indicates a less polar compound that will elute faster.
| Sulfonamide | Acronym | Relative Retention Factor (RRf)* |
| Sulfapyridine (Internal Standard) | SPY | 1.00 |
| Sulfathiazole | STZ | 0.88 |
| Sulfadiazine | SDZ | 1.12 |
| Sulfamerazine | SRZ | 1.21 |
| Sulfachloropyridazine | SCP | 1.24 |
| Sulfamethoxypyridazine | SMP | 1.25 |
| Sulfamethazine | SMZ | 1.27 |
| Sulfamethoxazole | SMO | 1.27 |
| Sulfisoxazole | SFX | 1.32 |
| Sulfaquinoxaline | SQX | 1.34 |
| Sulfaethoxypyridazine | SEP | 1.36 |
| Sulfatroxazole | STX | 1.38 |
| Sulfaphenazole | SPZ | 1.39 |
| Sulfadimethoxine | SDM | 1.43 |
| Sulfadoxine | SDX | 1.48 |
*RRf = Relative retention factor with respect to Sulfapyridine.[3]
Table 2: Example HPLC Gradient for Sulfonamide Separation
This HPLC gradient can be adapted for column chromatography to create a stepwise or linear gradient elution.
| Time (minutes) | Mobile Phase A (0.08% Acetic Acid in Water) | Mobile Phase B (Acetonitrile) | Mobile Phase C (Methanol) |
| 0 | 85% | 15% | 0% |
| 15 | 85% | 15% | 0% |
| 40 | 60% | 40% | 0% |
| 40.1 | 85% | 15% | 0% |
| 45 | 85% | 15% | 0% |
Data adapted from an HPLC method for sulfonamide separation.[4]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
-
Selection of Solvent System:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add the dry powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized conditions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: 2,4,6-Trichlorobenzenesulfonamide vs. Nosyl Chloride
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functional groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of two powerful sulfonamide-based protecting groups: 2,4,6-trichlorobenzenesulfonamide (Tabs) and 2-nitrobenzenesulfonamide (Nosyl), offering insights into their respective efficacies based on available experimental data.
The selection of an appropriate protecting group is critical, balancing robust stability during synthetic transformations with facile and selective removal under mild conditions. Both 2,4,6-trichlorobenzenesulfonyl chloride (Tabs-Cl) and 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) react with primary and secondary amines to form stable sulfonamides. However, their performance characteristics, particularly in terms of reactivity and deprotection conditions, exhibit notable differences.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the protection of amines using Tabs-Cl and Nosyl-Cl, as well as the deprotection of the resulting sulfonamides.
Table 1: Amine Protection
| Protecting Group Reagent | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,4,6-Trichlorobenzenesulfonyl Chloride (Tabs-Cl) | 4-Methylbenzylamine | Triethylamine | DMF | 85°C, 1 h (Microwave) | 68 | [1] |
| 4-Methoxybenzylamine | Triethylamine | DMF | 85°C, 1 h (Microwave) | 66 | [1] | |
| 4-Nitrobenzylamine | Triethylamine | DMF | 65°C, 1.5 h | 83 | [1] | |
| Dibutylamine | NaOH (1.0 M) | Water | Room Temp. | 94 | [2][3] | |
| 1-Octylamine | NaOH (1.0 M) | Water | Room Temp. | 98 | [2][3] | |
| Hexamethylenimine | NaOH (1.0 M) | Water | Room Temp. | 97 | [2][3] | |
| Nosyl Chloride (Nosyl-Cl) | Aniline | Pyridine | - | 0-25°C | 100 | [4] |
| p-Toluidine | Pyridine | - | 0-25°C | 100 | [4] | |
| Primary & Secondary Amines | Triethylamine | THF | 0°C to Room Temp. | 86 (general) | [4] | |
| Diarylmethylamines | - | - | - | 64-90 | [5] |
Table 2: Sulfonamide Deprotection
| Protected Amine | Deprotection Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound (Tabs-Amide) | Data not readily available | - | - | - | - | - |
| Nosylamide (Ns-Amide) | PS-thiophenol | Cs₂CO₃ | THF | Room Temp., 24 h | 96 | [6] |
| PS-thiophenol | Cs₂CO₃ | THF | 80°C, 6 x 1 min (Microwave) | 95 | [6] | |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40°C, 12 h | 93 | [7] | |
| Thiophenol | KOH | Acetonitrile | 50°C, 40 min | 89-91 | [8] | |
| p-Methoxythiophenol | K₂CO₃ | - | 40°C | 84 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Protocol 1: Protection of an Amine with 2,4,6-Trichlorobenzenesulfonyl Chloride (General Procedure)[2][3]
To a solution of the primary or secondary amine in 1.0 M aqueous sodium hydroxide, a 5% excess of benzenesulfonyl chloride (or a substituted version like Tabs-Cl) is added. The reaction mixture is stirred at room temperature. The high pH of the aqueous media allows for high conversions to the corresponding sulfonamide. For instance, reactions with dibutylamine, 1-octylamine, and hexamethylenimine yielded 94%, 98%, and 97% of the respective sulfonamides.[2][3]
Protocol 2: Protection of an Amine with Nosyl Chloride (General Procedure)[4]
A primary or secondary amine is dissolved in a suitable solvent such as pyridine or tetrahydrofuran (THF). The solution is cooled in an ice bath, and then triethylamine is added dropwise, followed by the dropwise addition of benzenesulfonyl chloride (or a substituted version like Nosyl-Cl). The reaction mixture is then stirred at room temperature for several hours to ensure completion. For example, the reaction of aniline with benzenesulfonyl chloride in the presence of pyridine at 0-25°C resulted in a 100% yield of the corresponding sulfonamide.[4]
Protocol 3: Deprotection of a Nosylamide using a Solid-Supported Thiol[6]
A solution of the nosyl-protected amine (1 mmol) in dry THF (2 mL) is treated with cesium carbonate (3.25 mmol) and polymer-supported thiophenol (1.12 mmol). The mixture is shaken in a sealed vial at room temperature for 24 hours. Following the reaction, the resin is filtered off and washed with THF and dichloromethane. The combined filtrates are evaporated to yield the deprotected amine. This method has been shown to provide high yields, such as the 96% yield obtained for the deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.[6] Microwave irradiation can significantly accelerate the reaction.
Mandatory Visualization
Chemical Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and subsequent deprotection.
Logical Relationship of Protecting Group Efficacy
Caption: Key factors determining the efficacy of an amine protecting group.
Discussion
This compound (Tabs): The data for Tabs protection suggests it is a robust protecting group, with high yields achievable under both conventional and microwave conditions, as well as in aqueous media.[1][2][3] The electron-withdrawing nature of the three chlorine atoms on the benzene ring is expected to enhance the stability of the resulting sulfonamide. However, a significant gap in the current literature is the lack of readily available, detailed protocols for the deprotection of Tabs-amides. This is a critical consideration for its practical application in multi-step synthesis. The stability of the Tabs group is reported to be greater than that of pentafluorophenyl (PFP) sulfonates, suggesting it can withstand a broader range of transformations.[1]
Nosyl Chloride: The nosyl group is a well-established and widely used protecting group for amines. Protection reactions generally proceed in high to quantitative yields with a variety of primary and secondary amines, including anilines and diarylmethylamines.[4][5] The key advantage of the nosyl group lies in its facile cleavage under mild conditions. Deprotection is typically achieved through nucleophilic aromatic substitution with a thiol, often in the presence of a base, with numerous high-yielding protocols available.[5][6][7][8] This mild deprotection condition makes the nosyl group orthogonal to many other protecting groups, such as Boc and Cbz.[6]
Conclusion
Both this compound and nosyl chloride are effective reagents for the protection of amines.
Nosyl chloride stands out for its well-documented and mild deprotection protocols, making it a highly versatile and reliable choice for a wide range of synthetic applications where facile cleavage is paramount. Its orthogonality with other common protecting groups is a significant advantage in complex molecule synthesis.
This compound shows promise as a robust protecting group, potentially offering enhanced stability under certain reaction conditions compared to other sulfonamides. However, the current lack of comprehensive data on its deprotection is a major drawback. Further research into mild and efficient cleavage methods for the Tabs group is necessary to fully establish its utility and allow for a more direct and comprehensive comparison with the well-established nosyl protecting group.
For researchers requiring a reliable and easily removable protecting group, nosyl chloride currently represents the more thoroughly validated and versatile option. The 2,4,6-trichlorobenzenesulfonyl group may be a suitable alternative in specific cases where exceptional stability is required, but its application would necessitate the development and optimization of deprotection strategies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Comparison of 2,4,6-Trichlorobenzenesulfonamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic analysis of 2,4,6-trichlorobenzenesulfonamide and its derivatives. Due to the limited availability of experimental data for this compound and its specific N-substituted derivatives in publicly accessible databases and literature, this guide provides a detailed spectroscopic analysis of its precursor, 2,4,6-trichlorobenzenesulfonyl chloride. This is supplemented with a discussion of the anticipated spectral characteristics of the target sulfonamide and its derivatives based on established principles of spectroscopy and the known effects of chloro- and sulfonamido- functional groups.
The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for 2,4,6-trichlorobenzenesulfonyl chloride. These tables are structured to facilitate a direct comparison with data for this compound and its derivatives as it becomes available.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2,4,6-Trichlorobenzenesulfonyl chloride | - | Data not available | - | - |
| This compound | - | Data not available | - | Aromatic H, -SO₂NH₂ |
| N-Alkyl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | - | Aromatic H, -SO₂NHR, Alkyl H |
| N-Aryl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | - | Aromatic H (both rings), -SO₂NHAr |
Expected ¹H NMR Characteristics for this compound: The proton NMR spectrum of this compound is expected to show a singlet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two equivalent protons on the benzene ring. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. For N-substituted derivatives, additional signals corresponding to the alkyl or aryl groups would be observed, and the NH proton signal would shift accordingly.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2,4,6-Trichlorobenzenesulfonyl chloride | - | Data not available | - |
| This compound | - | Data not available | Aromatic C, C-S, C-Cl |
| N-Alkyl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | Aromatic C, C-S, C-Cl, Alkyl C |
| N-Aryl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | Aromatic C (both rings), C-S, C-Cl |
Expected ¹³C NMR Characteristics for this compound: The carbon NMR spectrum will be characterized by signals in the aromatic region (typically δ 120-150 ppm). Due to the symmetry of the 2,4,6-trichloro substitution pattern, fewer signals than the total number of carbon atoms are expected. The carbon atom attached to the sulfur atom (C-S) will be deshielded, as will the carbons attached to the chlorine atoms (C-Cl). For N-substituted derivatives, additional signals for the substituent carbons will be present.
Table 3: FTIR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2,4,6-Trichlorobenzenesulfonyl chloride | Data not available | - |
| This compound | Data not available | ν(N-H), νas(SO₂), νs(SO₂), ν(C=C), ν(C-Cl) |
| N-Alkyl-2,4,6-trichlorobenzenesulfonamide | Data not available | ν(N-H), νas(SO₂), νs(SO₂), ν(C=C), ν(C-Cl), ν(C-H)alkyl |
| N-Aryl-2,4,6-trichlorobenzenesulfonamide | Data not available | ν(N-H), νas(SO₂), νs(SO₂), ν(C=C) (both rings), ν(C-Cl) |
Expected FTIR Characteristics for this compound: The infrared spectrum is expected to show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (around 3300-3200 cm⁻¹), and asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively). Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region, and C-Cl stretching vibrations will be observed in the fingerprint region (typically below 800 cm⁻¹).
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 2,4,6-Trichlorobenzenesulfonyl chloride | - | Data not available | - |
| This compound | - | Data not available | - |
| N-Alkyl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | - |
| N-Aryl-2,4,6-trichlorobenzenesulfonamide | - | Data not available | - |
Expected UV-Vis Characteristics for this compound: Benzenesulfonamides typically exhibit absorption maxima in the UV region. For this compound, electronic transitions of the substituted benzene ring are expected to result in absorption bands, likely below 300 nm. The position and intensity of these bands can be influenced by the solvent polarity. N-aryl substitution would likely introduce additional absorption bands corresponding to the second aromatic ring.
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| 2,4,6-Trichlorobenzenesulfonyl chloride | EI | 278, 280, 282, 284 | 243, 179, 144, 109 |
| This compound | ESI/EI | Data not available | Expected: [M-SO₂NH₂]+, [M-Cl]+ |
| N-Alkyl-2,4,6-trichlorobenzenesulfonamide | ESI/EI | Data not available | Expected: [M-SO₂NHR]+, [M-Cl]+, alkyl fragments |
| N-Aryl-2,4,6-trichlorobenzenesulfonamide | ESI/EI | Data not available | Expected: [M-SO₂NHAr]+, [M-Cl]+, aryl fragments |
Expected Mass Spectrometry Fragmentation for this compound: The mass spectrum is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of three chlorine atoms. Common fragmentation pathways for benzenesulfonamides include the loss of the sulfonamide group (SO₂NH₂) and cleavage of the C-S bond. Loss of chlorine atoms is also a probable fragmentation pathway.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and the nature of the derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly if it is sufficiently volatile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For ESI, the analysis is typically performed in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a synthesized compound such as this compound or its derivatives.
Caption: General workflow for synthesis and spectroscopic characterization.
Validating the Molecular Structure of 2,4,6-Trichlorobenzenesulfonamide: A Comparative Guide to Analytical Techniques
For Immediate Release – A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2,4,6-trichlorobenzenesulfonamide, this document outlines the paramount role of single-crystal X-ray crystallography and compares its efficacy with complementary spectroscopic methods. The structural integrity of pharmaceutical compounds is critical, and this guide provides the experimental data and protocols necessary for robust validation.
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. While several analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular architecture. This guide presents a comparative overview of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this compound.
Primary Method: Single-Crystal X-ray Crystallography
Hypothetical Crystallographic Data for this compound
The following table represents typical quantitative data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | The dimensions of the unit cell along the crystallographic axes. |
| α, β, γ (°) | α=γ=90°, β > 90° (Monoclinic) | The angles between the crystallographic axes. |
| Volume (ų) | 1500-2500 ų | The volume of the unit cell. |
| Z | 4 or 8 | The number of molecules per unit cell. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the structural refinement. |
Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and corroborating information, and are often more readily accessible.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C). For this compound, ¹H NMR would show characteristic signals for the aromatic protons and the amine protons of the sulfonamide group.[3] The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet at a distinct chemical shift.[3] ¹³C NMR provides information on the carbon skeleton of the molecule.[4]
2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[5][6] For this compound (C₆H₄Cl₃NO₂S), the expected monoisotopic mass is approximately 258.90 g/mol .[7] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns in MS/MS experiments can reveal the connectivity of the molecule, such as the characteristic loss of SO₂.[5]
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a sulfonamide, characteristic stretching vibrations for the S=O bonds are expected in the range of 1320-1310 cm⁻¹ (asymmetric) and 1155-1143 cm⁻¹ (symmetric).[3] The N-H stretching vibration of the sulfonamide group would also be observable.[3]
Summary of Comparative Data
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and information on molecular dynamics in solution.[8][9] | Provides detailed structural information in solution, mimicking physiological conditions. | Does not provide direct 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS), and structural information from fragmentation patterns.[10][11] | High sensitivity and accuracy for molecular weight determination. | Provides limited information on stereochemistry and connectivity of isomers. |
| IR Spectroscopy | Presence of functional groups.[12][13] | Fast, simple, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
1. Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
2. NMR Spectroscopy
A small amount of the sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Data processing, including Fourier transformation and phase correction, is performed to obtain the final spectra for analysis.
3. High-Resolution Mass Spectrometry (HRMS)
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is introduced into the mass spectrometer via direct infusion or liquid chromatography. The sample is ionized using an appropriate technique, such as electrospray ionization (ESI). The mass-to-charge ratio of the ions is measured with high accuracy to determine the elemental composition.
4. FTIR Spectroscopy
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured as a function of wavenumber to generate the IR spectrum.
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of a novel compound like this compound, integrating various analytical techniques.
Caption: Integrated workflow for structural validation.
References
- 1. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]
- 3. rsc.org [rsc.org]
- 4. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H4Cl3NO2S) [pubchemlite.lcsb.uni.lu]
- 8. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 9. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Unveiling the Reactivity Landscape of Substituted Benzenesulfonamides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the benzenesulfonamide functional group is a cornerstone of medicinal chemistry and drug design. Understanding how substituents on the aromatic ring modulate this reactivity is paramount for the rational design of novel therapeutics, including enzyme inhibitors and antibacterial agents. This guide provides a comparative study of the reactivity of substituted benzenesulfonamides, supported by experimental kinetic data, detailed methodologies, and visual representations of the underlying chemical principles.
Quantitative Comparison of Reactivity: Isotopic Chloride Exchange
The nucleophilic substitution at the sulfur atom of the sulfonyl group is a fundamental reaction that dictates the biological activity of many benzenesulfonamide-based drugs. A key measure of this intrinsic reactivity can be obtained by studying the isotopic chloride exchange reaction in a series of substituted benzenesulfonyl chlorides. This reaction provides a direct probe of the electronic effects of substituents on the electrophilicity of the sulfonyl center.
The following table summarizes the second-order rate constants for the isotopic chloride exchange reaction between various meta- and para-substituted benzenesulfonyl chlorides and radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl) in acetonitrile at 25 °C.[1][2]
| Substituent (X) | Position | Hammett Constant (σ) | Second-Order Rate Constant (k₂₅) × 10⁵ (M⁻¹s⁻¹) |
| Me₂N | para | -0.66 | 0.09 |
| MeO | para | -0.27 | 1.10 |
| Me | para | -0.17 | 1.70 |
| H | - | 0.00 | 3.72 |
| F | para | 0.06 | 4.81 |
| Cl | para | 0.23 | 9.91 |
| Br | para | 0.23 | 10.2 |
| I | para | 0.28 | 11.0 |
| Cl | meta | 0.37 | 25.4 |
| CF₃ | meta | 0.43 | 31.9 |
| NO₂ | para | 0.78 | 215 |
Data sourced from Balińska et al., Molecules, 2020.[1][2]
Experimental Protocols
The kinetic data presented above were obtained through a meticulous experimental setup designed to accurately measure the rate of isotopic exchange.
Determination of Second-Order Rate Constants for Isotopic Chloride Exchange
Objective: To measure the rate of chloride exchange between substituted arenesulfonyl chlorides and tetraethylammonium chloride labeled with ³⁶Cl.
Materials:
-
Substituted benzenesulfonyl chlorides (analytically pure)
-
Tetraethylammonium chloride ([Et₄N]Cl)
-
Radio-labeled tetraethylammonium chloride ([Et₄N]³⁶Cl)
-
Acetonitrile (anhydrous)
-
Nitrobenzene
-
Silver nitrate (AgNO₃) solution in ethanol
-
Scintillation cocktail
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Stock solutions of the substituted benzenesulfonyl chlorides and tetraethylammonium chloride (containing a known activity of [Et₄N]³⁶Cl) are prepared in anhydrous acetonitrile.
-
Reaction Initiation: Equal volumes of the benzenesulfonyl chloride and tetraethylammonium chloride solutions are mixed in a thermostated reaction vessel at 25 °C to initiate the exchange reaction.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching and Precipitation: Each aliquot is immediately added to a solution of nitrobenzene. Subsequently, an ethanolic solution of silver nitrate is added to precipitate the chloride ions as silver chloride (AgCl).
-
Isolation and Measurement: The precipitated AgCl is filtered, washed, and dried. The radioactivity of the dried AgCl precipitate is then measured using a liquid scintillation counter.
-
Data Analysis: The second-order rate constant (k) is calculated from the rate of increase of radioactivity in the silver chloride precipitate over time, using the appropriate integrated rate law for a second-order reaction.
Visualization of Structure-Reactivity Relationships
The relationship between the electronic properties of the substituents and the reactivity of the benzenesulfonyl chloride can be visualized using a Hammett plot. This plot correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent.
Caption: Logical flow of structure-reactivity analysis and the S_N2 mechanism.
The positive slope (ρ ≈ +2.02) of the Hammett plot for this reaction indicates that electron-withdrawing substituents (positive σ values) accelerate the reaction, while electron-donating substituents (negative σ values) slow it down.[1][2] This is consistent with a nucleophilic substitution mechanism (Sₙ2) where the incoming nucleophile attacks the electron-deficient sulfur atom. Electron-withdrawing groups increase the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack and stabilizing the developing negative charge in the transition state.
The workflow for a typical kinetic study on benzenesulfonamide reactivity is outlined below.
Caption: General workflow for kinetic analysis of benzenesulfonamide reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the stability of 2,4,6-trichlorobenzenesulfonyl amides against other sulfonamides
For researchers, scientists, and drug development professionals, the stability of sulfonamide-based compounds is a critical parameter influencing their shelf-life, efficacy, and safety. This guide provides a comparative evaluation of the stability of 2,4,6-trichlorobenzenesulfonyl amides against other common sulfonamides, supported by established experimental principles.
While direct quantitative comparative studies on 2,4,6-trichlorobenzenesulfonyl amides are limited in publicly available literature, their stability profile can be inferred from the strong electron-withdrawing nature of the 2,4,6-trichlorophenyl group. This guide synthesizes this understanding with available data on other sulfonamides to provide a comprehensive stability benchmark.
The Decisive Role of Electronic Effects on Sulfonamide Stability
The inherent stability of a sulfonamide is significantly influenced by the electronic properties of the sulfonyl chloride from which it is derived. Electron-withdrawing or -donating groups on the aryl ring of an aromatic sulfonyl chloride can modulate the susceptibility of the sulfonamide bond to cleavage.
The 2,4,6-trichlorobenzenesulfonyl group possesses three strongly electron-withdrawing chlorine atoms. This electronic effect is anticipated to have a pronounced impact on the stability of the corresponding sulfonamide. The electron density at the sulfur atom is significantly reduced, which can influence its susceptibility to nucleophilic attack, a key step in hydrolytic degradation. While strong electron-withdrawing groups on a sulfonyl chloride generally make the resulting sulfonamides more susceptible to nucleophilic attack, the steric hindrance provided by the two ortho-chlorine atoms in the 2,4,6-trichlorobenzenesulfonyl moiety may offer a degree of kinetic stability.
In contrast, sulfonamides derived from sulfonyl chlorides with electron-donating groups, such as the methyl group in p-toluenesulfonyl chloride, are expected to have increased electron density at the sulfur atom, potentially making the sulfonamide bond more resistant to cleavage. Aliphatic sulfonamides, like methanesulfonamide, lack an aromatic ring and its associated electronic effects, presenting a different stability profile.
Comparative Stability Data
The following table summarizes the expected and observed stability of various sulfonamides under different stress conditions. The data for 2,4,6-trichlorobenzenesulfonyl amide is inferred based on chemical principles, while data for other sulfonamides is collated from available literature.
| Sulfonamide Type | Hydrolytic Stability | Thermal Stability | Photostability | Key Observations |
| 2,4,6-Trichlorobenzenesulfonyl Amide | Predicted to be susceptible to base-catalyzed hydrolysis due to strong electron withdrawal, but potentially stabilized by steric hindrance. | Expected to be highly stable due to the robust aromatic ring structure. | The chlorinated aromatic ring may be susceptible to photodegradation. | The combination of strong electron-withdrawing effects and steric hindrance presents a unique stability profile that warrants experimental verification. |
| p-Toluenesulfonyl Amide | Generally stable in neutral, acidic, or alkaline solutions.[1] | Stable under normal conditions, with decomposition occurring at elevated temperatures. | Aromatic ring confers susceptibility to photodegradation. | The electron-donating methyl group is expected to enhance stability against nucleophilic attack compared to unsubstituted benzenesulfonamides. |
| Benzenesulfonyl Amide | Susceptible to hydrolysis, particularly under basic conditions. | Exhibits good thermal stability. | The unsubstituted aromatic ring is a chromophore and can lead to photodegradation. | Serves as a baseline for aromatic sulfonamides; its stability is modulated by substituents. |
| Methanesulfonyl Amide | Generally stable, with degradation primarily occurring through cleavage of the S-N bond under forced conditions.[2] More prone to hydrolysis in acidic conditions compared to neutral or basic conditions.[3] | Stable under normal temperatures and pressures.[4] | Expected to be more stable than aromatic sulfonamides due to the lack of a significant chromophore.[2] | The absence of an aromatic ring leads to different degradation pathways and generally higher photostability.[2] |
Experimental Protocols for Stability Assessment
Forced degradation studies are crucial for determining the intrinsic stability of a sulfonamide and identifying potential degradation products. The following are generalized protocols for key stability-indicating tests.
Hydrolytic Stability Study
-
Objective: To assess the stability of the sulfonamide in aqueous solutions at different pH values.
-
Procedure:
-
Solution Preparation: Prepare stock solutions of the sulfonamide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.[2]
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.
-
Base Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Sampling and Analysis: Withdraw samples at appropriate time intervals, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Thermal Stability Study
-
Objective: To evaluate the stability of the sulfonamide when subjected to heat.
-
Procedure:
-
Solid-State: Place a known amount of the solid sulfonamide in a temperature-controlled oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Solution-State: Prepare a solution of the sulfonamide in a suitable solvent and heat it at a controlled temperature.
-
Analysis: At specified time points, dissolve the solid sample or dilute the solution sample and analyze using a validated HPLC method.
-
Photostability Study
-
Objective: To determine the stability of the sulfonamide upon exposure to light.
-
Procedure:
-
Sample Preparation: Prepare solutions of the sulfonamide in a suitable solvent and place them in transparent containers.
-
Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified by ICH guideline Q1B. A control sample should be kept in the dark under the same conditions.
-
Analysis: After a defined exposure period, analyze both the exposed and control samples by a validated HPLC method.
-
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in stability testing and the factors influencing the outcomes, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide stability testing.
References
Literature review of the applications of various trichlorobenzenesulfonamides
A detailed analysis of the fungicidal and enzyme inhibitory applications of various trichlorobenzenesulfonamide isomers, providing key performance data and mechanistic insights for researchers and drug development professionals.
Trichlorobenzenesulfonamides, a class of organosulfur compounds, have garnered significant interest in various scientific fields, particularly in agriculture and medicinal chemistry. Their biological activity is significantly influenced by the substitution pattern of the chlorine atoms on the benzene ring. This review provides a comparative analysis of the applications of 2,4,5-, 2,4,6-, and 3,4,5-trichlorobenzenesulfonamide derivatives, focusing on their fungicidal and enzyme inhibitory properties.
Fungicidal Activity Against Botrytis cinerea
Botrytis cinerea, the causative agent of gray mold disease, is a major agricultural pathogen. Several studies have investigated the efficacy of trichlorobenzenesulfonamide derivatives as potential fungicides to combat this pathogen.
Quantitative Comparison of Fungicidal Activity
The following table summarizes the 50% effective concentration (EC50) values of various N-substituted 2,4,5-trichlorophenylsulfonamide derivatives against Botrytis cinerea. Lower EC50 values indicate higher fungicidal activity.
| Compound ID | Derivative Class | Target Organism | EC50 (µg/mL) | Reference |
| IId | N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide | Botrytis cinerea | 0.64 (Mycelial Growth) | [1] |
| 0.34 (Conidial Germination) | [1] | |||
| IIb | N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide | Botrytis cinerea | - (Effective in vivo) | [1] |
| III-18 | N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | Botrytis cinerea | 4.17 (Mycelial Growth) | [2] |
| Procymidone | Commercial Fungicide (Control) | Botrytis cinerea | 4.46 (Mycelial Growth) | [2] |
| Cyprodinil | Commercial Fungicide (Control) | Botrytis cinerea | - (Less effective than III-18 in vivo) | [2] |
Enzyme Inhibition
Trichlorobenzenesulfonamide derivatives have also been explored as inhibitors of various enzymes, highlighting their potential in drug development.
Mitochondrial Enzyme Inhibition
One study identified N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide as a dual-target inhibitor of mitochondrial complex II and complex III, crucial components of the electron transport chain. While specific IC50 values were not provided in the abstract, this finding points to the potential of 2,4,6-trichlorobenzenesulfonamide derivatives in modulating cellular respiration.
Experimental Protocols
The following are generalized protocols for assessing the fungicidal activity of chemical compounds.
Mycelial Growth Inhibition Assay
This assay determines the effect of a compound on the growth of fungal mycelia.
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compound: The trichlorobenzenesulfonamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of a specific diameter from an actively growing culture of the target fungus (e.g., Botrytis cinerea) is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound's concentration.
Conidial Germination Assay
This assay assesses the impact of a compound on the germination of fungal spores.
-
Spore Suspension Preparation: A suspension of fungal conidia is prepared in a suitable liquid medium.
-
Treatment: The test compound is added to the spore suspension at various concentrations.
-
Incubation: The treated spore suspensions are incubated under conditions that promote germination.
-
Microscopic Examination: A sample of the suspension is observed under a microscope to determine the percentage of germinated conidia.
-
Data Analysis: The percentage of germination inhibition is calculated, and the EC50 value is determined.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many trichlorobenzenesulfonamide derivatives is still under investigation. However, studies on sulfonamide fungicides against Botrytis cinerea have revealed that they can induce significant morphological and cytological changes in the fungus. These changes include excessive branching of the mycelia and the decomposition of the cell wall and vacuole[3][4][5]. This suggests that these compounds may interfere with cell wall integrity and cellular homeostasis.
While a specific signaling pathway for trichlorobenzenesulfonamides has not been fully elucidated, the action of other fungicides on Botrytis cinerea can provide a model for their potential mechanism. For instance, the phenylpyrrole fungicide fludioxonil is known to activate the High-Osmolarity Glycerol (HOG) signaling pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade involved in the fungal response to osmotic stress[6][7]. The hyperactivation of this pathway by the fungicide leads to cellular dysfunction and ultimately inhibits fungal growth.
Below is a representative diagram of a fungal MAPK signaling pathway that could be a potential target for fungicidal compounds.
Caption: Putative signaling pathway for the action of a fungicide.
This diagram illustrates a plausible mechanism where a fungicide interacts with a sensor kinase, initiating a phosphorylation cascade that ultimately leads to a cellular response inhibiting fungal growth.
Conclusion
Trichlorobenzenesulfonamides demonstrate significant potential as both fungicidal agents and enzyme inhibitors. The 2,4,5-trichloro substituted derivatives, in particular, have shown promising activity against the agricultural pathogen Botrytis cinerea. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to explore the full range of their biological activities. Comparative studies of the different isomers under standardized conditions would be invaluable for establishing clear structure-activity relationships and guiding the development of new, more effective agents for agricultural and medicinal applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 2,4,6-Trichlorobenzenesulfonamide Cross-Reactivity in Complex Chemical Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,4,6-trichlorobenzenesulfonamide, focusing on its potential for cross-reactivity in complex chemical matrices. Due to the limited direct experimental data on this specific compound, this document outlines a framework for its evaluation by comparing it with structurally related sulfonamides. The guide details established analytical methodologies for sulfonamide detection, which are fundamental for conducting such cross-reactivity studies.
Introduction to this compound and Cross-Reactivity
This compound is a halogenated aromatic sulfonamide. The presence of chlorine atoms on the benzene ring and the sulfonamide functional group suggests the potential for cross-reactivity in various analytical and biological systems. Cross-reactivity occurs when an analytical method or a biological receptor that is specific for one compound also detects or binds to other, structurally similar compounds. In drug development and environmental analysis, understanding the cross-reactivity of a compound is crucial for assessing its specificity, potential for off-target effects, and for developing accurate analytical methods.
This guide will focus on two primary analytical techniques used for the detection of sulfonamides and the assessment of cross-reactivity: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Cross-Reactivity Data
| Compound | Structure | Degree of Chlorination | Other Substituents | Expected Cross-Reactivity (%) with this compound Assay | Rationale for Inclusion |
| This compound | C₆H₂Cl₃SO₂NH₂ | High | None | 100% (Target Analyte) | The primary compound of interest. |
| 4-Chlorobenzenesulfonamide | C₆H₄ClSO₂NH₂ | Low | None | Low to Moderate | Assesses the impact of the number of chlorine atoms on cross-reactivity. |
| 2,4-Dichlorobenzenesulfonamide | C₆H₃Cl₂SO₂NH₂ | Moderate | None | Moderate to High | Evaluates the effect of an intermediate degree of chlorination. |
| Benzenesulfonamide | C₆H₅SO₂NH₂ | None | None | Low | Provides a baseline by removing all halogen substitutions. |
| Sulfanilamide | C₆H₈N₂O₂S | None | Amino group | Very Low | A common sulfonamide antibiotic with a different substitution pattern, useful for assessing assay specificity. |
Experimental Protocols
Accurate assessment of cross-reactivity relies on well-defined and validated experimental protocols. Below are detailed methodologies for HPLC-MS/MS and ELISA, which are standard techniques for the analysis of sulfonamides in complex matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Sulfonamide Analysis in Wastewater
This method provides high sensitivity and selectivity for the quantification of sulfonamides in complex environmental samples like wastewater.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Collect 500 mL of the water sample and filter it.[2]
-
Add 0.25 g of Na2EDTA to the sample and adjust the pH to a value between 4 and 7 using diluted HCl.[2]
-
Condition an Agilent Bond Elut HLB 6 mL cartridge with 6 mL of methanol, followed by 6 mL of water.[2]
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[2]
-
Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[2]
-
Elute the retained sulfonamides with two 4 mL portions of methanol.[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 1:1 methanol:water solution. The sample is now ready for HPLC-MS/MS analysis.[2]
2. HPLC-MS/MS Analysis
-
HPLC System: Surveyor HPLC System or equivalent.[1]
-
Column: C18 column (e.g., 150 × 2.1 mm, 3.5 µm).[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient is used to separate the sulfonamides.
-
Flow Rate: 0.2 mL/min.[1]
-
Mass Spectrometer: TSQ Quantum Ultra Triple Quadrupole Mass Spectrometer or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM). Two diagnostic transitions are monitored for each compound to ensure accurate identification and quantification.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
ELISA is a common technique for screening and quantifying compounds based on antibody-antigen interactions. A competitive ELISA format is typically used to determine cross-reactivity.
1. Plate Coating
-
Coat the wells of a 96-well microplate with a protein conjugate of the target analyte (or a related molecule).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking
-
Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
3. Competitive Reaction
-
Prepare standards of the target analyte (this compound) and solutions of the compounds to be tested for cross-reactivity at various concentrations.
-
In a separate plate or tubes, pre-incubate the primary antibody with the standards or test compounds.
-
Transfer the antibody-analyte mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Detection
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
5. Data Analysis
-
The percentage of cross-reactivity is calculated using the following formula:
-
Cross-Reactivity (%) = (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for HPLC-MS/MS analysis of sulfonamides.
References
Quantitative Analysis of 2,4,6-Trichlorobenzenesulfonamide in a Reaction Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of 2,4,6-trichlorobenzenesulfonamide. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering insights into their respective performances and applications.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for the closely related and structurally similar compound, 2,4,6-trichlorophenol, to provide reliable benchmarks and experimental parameters.
Data Presentation: A Comparative Summary of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors including sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key quantitative parameters for the discussed methods, using data for 2,4,6-trichlorophenol as a proxy to guide expectations for this compound analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 2.0 - 5.0 µg/L |
| Limit of Quantification (LOQ) | 5.0 - 17.3 ng/L[1] |
| Recovery | 92.5 - 104.3%[2] |
| Relative Standard Deviation (RSD) | 2.3 - 8.7%[2] |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance Data
| Parameter | Performance |
| Linearity (R²) | ≥ 0.9958[3] |
| Limit of Quantification (LOQ) | 0.005 mg/kg[3] |
| Recovery | 96.0 - 103.8%[3] |
| Relative Standard Deviation (RSD) | 0.8 - 2.3%[3] |
Table 3: UV-Vis Spectrophotometry Performance Data (Estimated)
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[4] |
| Precision (%RSD) | < 2%[4] |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate quantitative analysis. The following sections outline the methodologies for each of the compared techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For a thermally stable compound like this compound, GC-MS is a highly suitable method.
Sample Preparation:
-
Extraction: An aliquot of the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is added to the diluted sample.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
Derivatization (optional): To improve volatility and thermal stability, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 - 80 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Final hold: 5 - 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound and the internal standard.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.
Sample Preparation:
-
Dilution: A sample of the reaction mixture is diluted with the mobile phase or a suitable solvent.
-
Internal Standard: An appropriate internal standard is added.
-
Filtration: The diluted sample is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
Instrumentation and Conditions:
-
HPLC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is likely to be effective for the sulfonamide group.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible, and cost-effective technique, though it generally offers lower sensitivity and selectivity compared to chromatographic methods. It is best suited for reaction mixtures with few interfering components that absorb in the same UV region.
Sample Preparation:
-
Dilution: A sample of the reaction mixture is diluted with a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration that falls within the linear range of the instrument.
-
Blank: A sample of the reaction mixture taken before the addition of a key reactant can be used as a blank to subtract background absorbance.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: A scan from 200 to 400 nm should be performed to determine the wavelength of maximum absorbance (λmax). For an aromatic compound with a sulfonamide group, a λmax in the range of 230-280 nm is expected.
-
Measurement: The absorbance of the diluted sample is measured at the determined λmax.
-
Quantification: The concentration is determined using a calibration curve prepared with standards of known concentration.
Mandatory Visualization
To illustrate the general analytical process, the following diagrams outline the experimental workflows.
Caption: General workflow for the quantitative analysis of this compound.
References
Safety Operating Guide
Navigating the Disposal of 2,4,6-Trichlorobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trichlorobenzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling and disposal of analogous sulfonamide compounds and hazardous chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
General Compound Characteristics and Hazards
| Property | General Information for Sulfonamides |
| Physical State | Typically solid powders or crystals. |
| Solubility | Varies depending on the specific structure; may have limited solubility in water and better solubility in organic solvents. |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. Some sulfonamides may cause allergic skin reactions.[1] |
| Incompatible Materials | Strong oxidizing agents.[2][3] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. Avoid release to soil and water. Never dispose of down the drain or in regular solid waste.[3] |
| Disposal Consideration | Should be treated as hazardous waste and disposed of through a licensed chemical waste management company.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a conservative mindset, treating it as a hazardous waste.
Step 1: Waste Identification and Segregation
Properly identify and collect all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions.[2][3] It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[2]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[3] The container must be in good condition with a secure, leak-proof lid.[2][3]
Step 3: Labeling
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"[3]
-
The approximate quantity or concentration of the waste.[3]
-
The date of accumulation.
-
Associated hazard warnings (e.g., "Irritant," "Handle with Care").
Step 4: Storage
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel.[2] Ensure the storage area is away from incompatible materials.[3]
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[4] Provide the waste disposal company with all available information about the chemical.[3] Maintain detailed records of the waste, including the chemical name, quantity, and date of disposal, for regulatory compliance.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2,4,6-Trichlorobenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of 2,4,6-Trichlorobenzenesulfonamide, a chemical classified as hazardous. Adherence to these protocols is critical to mitigate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires specific safety measures to prevent adverse health effects.[1] The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing. | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator is recommended. | To avoid inhalation of irritating dust particles.[1] |
| Hand Protection | Chemical-resistant gloves. | To prevent direct contact with the skin. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guide outlines the essential procedures for working with this chemical.
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Gather all necessary PPE and ensure it is in good condition.
Step 2: Handling the Chemical
-
Wear all required PPE before handling the container.
-
Avoid breathing dust or fumes.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
Step 3: In Case of Exposure
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including contaminated PPE and labware, in a designated and clearly labeled waste container.
Step 2: Container Management
-
Keep the waste container tightly closed and store it in a well-ventilated area.[1]
Step 3: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
